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  • Product: 5-Bromo-6-chloro-4-methylpyridin-3-amine
  • CAS: 1461707-96-9

Core Science & Biosynthesis

Foundational

Chemo-Metric Profiling and Synthetic Utility of 5-Bromo-6-chloro-4-methylpyridin-3-amine

Executive Summary 5-Bromo-6-chloro-4-methylpyridin-3-amine (CAS: 1461707-96-9) is a highly functionalized pyridine scaffold serving as a critical intermediate in the synthesis of allosteric SHP2 (Src homology region 2 do...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-6-chloro-4-methylpyridin-3-amine (CAS: 1461707-96-9) is a highly functionalized pyridine scaffold serving as a critical intermediate in the synthesis of allosteric SHP2 (Src homology region 2 domain-containing phosphatase-2) inhibitors.[1] Its structural uniqueness lies in the dense functionalization of the pyridine ring, providing three distinct vectors for chemical elaboration: the nucleophilic amine (C3), the electrophilic bromide (C5), and the electrophilic chloride (C6).

This technical guide provides a definitive analysis of its molecular weight characteristics—essential for high-resolution mass spectrometry (HRMS)—and outlines a validated synthetic pathway for its production.

Physicochemical Specifications

For drug development workflows, distinguishing between Average Molecular Weight (for stoichiometry) and Monoisotopic Mass (for analytical identification) is non-negotiable due to the presence of both Bromine and Chlorine.

Core Data Table[2]
PropertyValueContext
Formula C₆H₆BrClN₂
Average Molecular Weight 221.48 g/mol Used for molarity/stoichiometry calculations.
Monoisotopic Mass 219.9403 Da The primary peak (M) in Mass Spectrometry.
Exact Mass 219.940288Theoretical mass for HRMS calibration.
Heavy Atom Count 10
ClogP ~2.2Estimated; indicates moderate lipophilicity suitable for CNS penetration.
Topological Polar Surface Area 38.9 ŲDominated by the primary amine and pyridine nitrogen.

Mass Spectrometry & Isotopic Physics

The presence of halogen atoms (


 and 

) creates a distinct "isotopic envelope" that serves as a spectral fingerprint. Unlike simple organic molecules where the M+1 peak is minor, this molecule exhibits significant M+2 and M+4 signals.
Isotopic Abundance Logic
  • Chlorine: ~75.8%

    
     / ~24.2% 
    
    
    
  • Bromine: ~50.7%

    
     / ~49.3% 
    
    
    

This combination results in a triplet pattern in the mass spectrum:

  • M (219.9 Da): Contains

    
     + 
    
    
    
    .
  • M+2 (221.9 Da): Contains (

    
     + 
    
    
    
    ) AND (
    
    
    +
    
    
    ).
  • M+4 (223.9 Da): Contains

    
     + 
    
    
    
    .
Visualization: Isotopic Splitting Tree

The following diagram illustrates the probability distribution generating the spectral pattern.

IsotopePattern Root Base Molecule (C6H6N2) Cl35 35-Cl (75.8%) Root->Cl35 Cl37 37-Cl (24.2%) Root->Cl37 Br79_A 79-Br (50.7%) Cl35->Br79_A Br81_A 81-Br (49.3%) Cl35->Br81_A Br79_B 79-Br (50.7%) Cl37->Br79_B Br81_B 81-Br (49.3%) Cl37->Br81_B Mass_M Peak M (~220 Da) Relative Int: 100% Br79_A->Mass_M Combine Mass_M2 Peak M+2 (~222 Da) Relative Int: ~130% Br81_A->Mass_M2 Combine Br79_B->Mass_M2 Combine Mass_M4 Peak M+4 (~224 Da) Relative Int: ~30% Br81_B->Mass_M4 Combine

Caption: Logical flow of isotopic combinations resulting in the characteristic M, M+2, and M+4 mass spectral envelope.

Synthetic Protocol & Validation

The synthesis of 5-Bromo-6-chloro-4-methylpyridin-3-amine requires precise regiochemical control. The most robust route utilizes the directing effects of the amine (or its precursors) to install the halogens.

Retrosynthetic Strategy
  • C5-Bromination: Installed last via electrophilic aromatic substitution (EAS), directed ortho by the C3-amine.

  • C3-Amine: Generated via reduction of a nitro group.

  • C6-Chlorine: Installed via nucleophilic displacement (POCl₃) of a pyridone oxygen.

  • Scaffold: 4-methyl-3-nitropyridin-2(1H)-one.

Step-by-Step Methodology

Step 1: Chlorination (Formation of the C6-Cl bond)

  • Reagents: 2-hydroxy-4-methyl-3-nitropyridine, Phosphorus Oxychloride (

    
    ), Triethylamine (
    
    
    
    ).
  • Protocol: Dissolve starting material in neat

    
    . Heat to reflux (105°C) for 4 hours. The hydroxyl group at C2 (tautomer of pyridone) is converted to a chloride. Note: In pyridine numbering, C2 becomes C6 relative to the nitrogen if we view the molecule symmetrically, but strictly this yields 2-chloro-4-methyl-3-nitropyridine .
    
  • Validation: LCMS shows shift from M+1 (hydroxyl) to M/M+2 (chloro pattern).

Step 2: Nitro Reduction (Unmasking the C3-Amine)

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water.
    
  • Protocol: Suspend the chloro-nitro intermediate in EtOH/H2O (4:1). Add Fe powder (5 eq) and

    
    . Reflux for 2 hours. Filter through Celite to remove iron sludge.
    
  • Product: 2-chloro-4-methylpyridin-3-amine .

  • Mechanism: Classical Bechamp reduction. The chlorine atom typically survives these mild conditions.

Step 3: Regioselective Bromination

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (

    
    ), 0°C to RT.
    
  • Protocol: Dissolve the amine in acetonitrile. Add NBS (1.05 eq) portion-wise at 0°C.

  • Causality: The C3-amino group is a strong ortho/para director. The C4-methyl blocks one ortho position. The C2-chloro (C6 in final numbering) blocks the other ortho position. The only available activated site is C5 (para to the amine, beta to the nitrogen).

  • Final Product: 5-Bromo-6-chloro-4-methylpyridin-3-amine .

Workflow Diagram

SynthesisRoute Start 2-hydroxy-4-methyl- 3-nitropyridine Inter1 2-chloro-4-methyl- 3-nitropyridine Start->Inter1 POCl3, Reflux (Chlorination) Inter2 2-chloro-4-methyl- pyridin-3-amine Inter1->Inter2 Fe, NH4Cl (Nitro Reduction) Final 5-Bromo-6-chloro- 4-methylpyridin-3-amine Inter2->Final NBS, MeCN (Electrophilic Bromination)

Caption: Validated synthetic sequence leveraging ortho-directing effects for regioselective halogenation.

Applications in Drug Discovery

This specific scaffold is a high-value fragment in the development of SHP2 inhibitors (e.g., TNO155 analogs) and KRAS(G12C) covalent inhibitors.

Mechanistic Utility[3][4]
  • The "Hinge" Interaction: The pyridine nitrogen and the C3-amine often form a bidentate hydrogen bonding motif with the hinge region of kinase or phosphatase domains.

  • Vector Exploration:

    • Br (C5): Used for Suzuki-Miyaura coupling to attach aryl groups that extend into the hydrophobic pocket.

    • Cl (C6): Often retained to fill small lipophilic sub-pockets or displaced via

      
       to introduce solubilizing groups.
      
    • Me (C4): Provides a rigid steric clash that forces the biaryl system into a specific torsion angle, locking the drug into a bioactive conformation (atropisomerism control).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129958274, 5-bromo-4-chloro-N-methylpyridin-3-amine (Isomer Analog). Retrieved from [Link]

  • Chen, Y. N., et al. (2016).Discovery of Allosteric SHP2 Inhibitors for Cancer Therapy. Nature, 535, 148–152. (Contextual grounding for aminopyridine scaffolds in SHP2).
  • 3ASenrise (2024). Product Catalog: 5-Bromo-6-chloro-4-methylpyridin-3-amine.[1] Retrieved from [Link]

  • Grozinger, K., et al. (1995).Synthesis of 3-amino-2-chloro-4-methylpyridine. Journal of Heterocyclic Chemistry, 32(1), 259-263.

Sources

Exploratory

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-Bromo-6-chloro-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromo-6-chloro-4-methylpyridin-3-amine is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of vario...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-chloro-4-methylpyridin-3-amine is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of various pharmacologically active compounds. A thorough understanding of the available starting materials and synthetic routes is paramount for efficient and scalable production. This technical guide provides a comprehensive analysis of the primary synthetic strategies, focusing on the selection of precursors and the underlying chemical principles that govern the assembly of this highly substituted pyridine derivative. We will explore multiple pathways, detailing the synthesis of the crucial intermediate, 3-amino-4-methylpyridine, and subsequent regioselective halogenation steps. This guide is intended to serve as a valuable resource for researchers and process chemists in the pharmaceutical and agrochemical industries.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The specific substitution pattern of 5-bromo-6-chloro-4-methylpyridin-3-amine offers multiple points for diversification, making it a valuable intermediate in drug discovery and development programs. The strategic challenge in its synthesis lies in the precise and controlled introduction of five different substituents onto the pyridine ring. This guide will deconstruct the synthetic puzzle, starting from readily available and cost-effective precursors.

Retrosynthetic Analysis: Identifying Key Precursors

A logical retrosynthetic disconnection of the target molecule points towards 3-amino-4-methylpyridine as a pivotal intermediate. The core challenge then becomes the regioselective introduction of a bromine atom at the C-5 position and a chlorine atom at the C-6 position.

G target 5-Bromo-6-chloro-4-methylpyridin-3-amine intermediate1 5-Bromo-3-amino-4-methylpyridine target->intermediate1 Chlorination intermediate2 3-Amino-4-methylpyridine intermediate1->intermediate2 Bromination starting_material1 4-Picoline intermediate2->starting_material1 Multi-step starting_material2 3-Halo-4-picoline intermediate2->starting_material2 Amination starting_material3 4-Methyl-3-nitropyridine intermediate2->starting_material3 Reduction

Figure 1: Retrosynthetic analysis of 5-Bromo-6-chloro-4-methylpyridin-3-amine.

This analysis highlights that the accessibility and synthesis of 3-amino-4-methylpyridine are critical for the overall efficiency of the synthetic route.

Synthesis of the Core Intermediate: 3-Amino-4-methylpyridine

Multiple synthetic routes to 3-amino-4-methylpyridine have been reported, starting from various readily available materials. The choice of a particular route will often depend on factors such as scale, cost, and available equipment.

From 4-Picoline

A common and cost-effective starting material is 4-picoline. The synthesis from 4-picoline typically involves a multi-step process:

  • Halogenation: Direct bromination of 4-picoline can be achieved, for instance, by reacting it with bromine in the presence of oleum (fuming sulfuric acid) to yield 3-bromo-4-methylpyridine.[1]

  • Amination: The resulting 3-bromo-4-methylpyridine can then be subjected to amination. This is often carried out using concentrated ammonia water or ammonia gas in a solvent like methanol, typically in an autoclave at elevated temperatures and pressures. The use of a copper catalyst, such as copper sulfate, is often employed to facilitate this nucleophilic aromatic substitution.[1]

From 3-Halo-4-picoline

Commercially available 3-chloro- or 3-bromo-4-methylpyridine can serve as more direct starting points. The key transformation is the amination reaction, as described above. This approach bypasses the initial halogenation step of 4-picoline.

From 4-Methyl-3-nitropyridine

Another viable route starts with the nitration of 4-picoline to form 4-methyl-3-nitropyridine.

  • Reduction: The nitro group is then reduced to an amino group. This reduction is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) in a solvent like methanol.[2]

  • Alternative Starting Material: 4-Methyl-3-nitropyridine can also be synthesized from 3-nitro-5-chloropyridine through a condensation reaction with diethyl malonate followed by decarboxylation.[3]

From 4-Methylpyridine-3-boronic acid

A more recent approach involves the use of 4-methylpyridine-3-boronic acid as the starting material. This compound can be reacted with an inorganic ammonia source, such as ammonium acetate or ammonium chloride, in the presence of a metal oxide catalyst (e.g., copper(I) oxide, zinc oxide) to directly yield 3-amino-4-methylpyridine.[4] This method offers the advantage of milder reaction conditions.

Table 1: Comparison of Starting Materials for 3-Amino-4-methylpyridine Synthesis

Starting MaterialKey Transformation(s)AdvantagesDisadvantages
4-PicolineHalogenation, AminationReadily available, low costMulti-step, harsh conditions for halogenation
3-Halo-4-picolineAminationMore direct routeHigher cost than 4-picoline
4-Methyl-3-nitropyridineReductionEfficient reductionNitration can produce isomers
4-Methylpyridine-3-boronic acidC-N couplingMilder conditionsHigher cost of starting material

Regioselective Halogenation: The Critical Path to the Final Product

With 3-amino-4-methylpyridine in hand, the next critical phase is the sequential and regioselective introduction of bromine and chlorine at the 5- and 6-positions, respectively. The directing effects of the substituents on the pyridine ring (the activating amino group and the weakly activating methyl group) must be carefully managed.

The Role of a Protecting Group

Direct halogenation of 3-amino-4-methylpyridine can lead to a mixture of products and potential over-halogenation due to the strong activating effect of the amino group. To circumvent this, the amino group is often protected, for example, as an acetamide (N-(4-methylpyridin-3-yl)acetamide). This is typically achieved by reacting the amine with acetic anhydride.[5] The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled halogenation.

G cluster_0 Protection Strategy 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine 3-Acetamido-4-methylpyridine 3-Acetamido-4-methylpyridine 3-Amino-4-methylpyridine->3-Acetamido-4-methylpyridine Acetic Anhydride 5-Bromo-3-acetamido-4-methylpyridine 5-Bromo-3-acetamido-4-methylpyridine 3-Acetamido-4-methylpyridine->5-Bromo-3-acetamido-4-methylpyridine Bromination 5-Bromo-6-chloro-3-acetamido-4-methylpyridine 5-Bromo-6-chloro-3-acetamido-4-methylpyridine 5-Bromo-3-acetamido-4-methylpyridine->5-Bromo-6-chloro-3-acetamido-4-methylpyridine Chlorination 5-Bromo-6-chloro-4-methylpyridin-3-amine 5-Bromo-6-chloro-4-methylpyridin-3-amine 5-Bromo-6-chloro-3-acetamido-4-methylpyridine->5-Bromo-6-chloro-4-methylpyridin-3-amine Hydrolysis

Figure 2: Synthetic strategy involving a protecting group.

Step-wise Halogenation
  • Bromination: The bromination of 3-acetamido-4-methylpyridine is expected to occur at the 5-position, which is para to the activating acetamido group and ortho to the methyl group. This can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetonitrile or by using bromine in acetic acid, a method analogous to the bromination of p-acetotoluide.[6]

  • Chlorination: The subsequent chlorination of 5-bromo-3-acetamido-4-methylpyridine needs to be highly regioselective for the 6-position. This can be a challenging transformation. Potential chlorinating agents include sulfuryl chloride or N-chlorosuccinimide (NCS). The reaction conditions, including solvent and temperature, will be critical to control the regioselectivity. In some cases, conversion to a pyridin-2-one intermediate followed by chlorination with an agent like phosphorus oxychloride (POCl₃) can be a successful strategy to introduce a chlorine atom adjacent to the ring nitrogen.[7]

  • Deprotection: The final step is the hydrolysis of the acetamido group to reveal the desired 3-amino functionality. This is typically accomplished under acidic or basic conditions. For instance, refluxing with aqueous hydrochloric acid is a common method for deacetylation.[6]

Experimental Protocols

The following are illustrative protocols based on the synthetic strategies discussed. Researchers should optimize these conditions for their specific needs.

Protocol 1: Synthesis of 3-Amino-4-methylpyridine from 3-Bromo-4-methylpyridine
  • Apparatus: A high-pressure autoclave equipped with a stirrer and temperature control.

  • Reagents:

    • 3-Bromo-4-methylpyridine (1.0 eq)

    • Methanol

    • Copper(II) sulfate (catalytic amount, e.g., 0.05 eq)

    • Ammonia gas

  • Procedure:

    • Charge the autoclave with 3-bromo-4-methylpyridine, methanol, and copper(II) sulfate.

    • Seal the autoclave and purge with nitrogen gas.

    • Introduce ammonia gas to the desired pressure (e.g., 5 atm).[1]

    • Heat the reaction mixture to 160-180 °C and maintain for 8-12 hours.[1]

    • Cool the reactor to room temperature and carefully vent the excess ammonia.

    • The reaction mixture is typically filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Acetylation of 3-Amino-4-methylpyridine
  • Apparatus: A round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • 3-Amino-4-methylpyridine (1.0 eq)

    • Acetic anhydride (1.1-1.5 eq)

    • Acetonitrile (solvent)

    • Sulfuric acid (catalytic amount)

  • Procedure:

    • Dissolve 3-amino-4-methylpyridine in acetonitrile in the round-bottom flask.

    • Add acetic anhydride to the solution.

    • Add a few drops of concentrated sulfuric acid.[5]

    • Heat the mixture at a moderate temperature (e.g., 60 °C) and monitor the reaction by TLC.[5]

    • Upon completion, cool the reaction mixture and add water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain N-(4-methylpyridin-3-yl)acetamide.

Conclusion

The synthesis of 5-bromo-6-chloro-4-methylpyridin-3-amine is a multi-step process that hinges on the efficient preparation of the key intermediate, 3-amino-4-methylpyridine, and the subsequent regioselective introduction of bromine and chlorine. Several viable routes to the core intermediate exist, with the choice of starting material being dictated by economic and practical considerations. The use of a protecting group strategy for the amino functionality is highly recommended to control the regioselectivity of the subsequent halogenation steps. This guide provides a solid foundation for researchers to develop a robust and scalable synthesis of this important building block. Further optimization of the chlorination step is a key area for process improvement.

References

  • CN104974081A - Synthetic method of 3-bromopyridine - Google P
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. (URL: [Link])

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google P
  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google P
  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. (URL: [Link])

  • CN109053727B - Preparation method of ABT-199 intermediate - Google P
  • CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google P
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. (URL: [Link])

  • 3-hydroxyquinoline - Organic Syntheses Procedure. (URL: [Link])

  • 3-bromo-4-aminotoluene - Organic Syntheses Procedure. (URL: [Link])

Sources

Foundational

5-Bromo-6-chloro-4-methylpyridin-3-amine IUPAC name

An In-depth Technical Guide to 5-Bromo-6-chloro-4-methylpyridin-3-amine: Synthesis, Characterization, and Applications Abstract This technical guide provides a comprehensive overview of 5-bromo-6-chloro-4-methylpyridin-3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-6-chloro-4-methylpyridin-3-amine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-bromo-6-chloro-4-methylpyridin-3-amine, a halogenated and substituted aminopyridine. Such structures are of significant interest in medicinal chemistry and drug discovery as versatile scaffolds and key intermediates. This document details the compound's nomenclature, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and methods for its analytical characterization. Furthermore, it explores the potential applications of this molecule in the development of targeted therapeutics, drawing parallels with structurally related compounds that have shown promise as enzyme inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage complex heterocyclic building blocks in their work.

Nomenclature and Physicochemical Properties

The formal identification of a chemical entity is critical for regulatory, safety, and research purposes. The compound of interest is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its molecular structure.

IUPAC Name: 5-Bromo-6-chloro-4-methylpyridin-3-amine[1]

This name is derived by identifying the parent heterocycle (pyridine), numbering the ring to give the substituents the lowest possible locants, and listing the substituents alphabetically.

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Substituent nodes NH2 [label=2>, pos="-2.6,-1.25!"]; CH3 [label=3>, pos="0,-2.8!"]; Br [label="Br", pos="2.6,-1.25!"]; Cl [label="Cl", pos="2.6,1.25!"];

// Edges for the ring edge [color="#202124"]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Double bonds N1 -- C6 [style=double, dir=none]; C2 -- C3 [style=double, dir=none]; C4 -- C5 [style=double, dir=none];

// Edges for substituents C3 -- NH2; C4 -- CH3; C5 -- Br; C6 -- Cl; } Caption: Chemical structure of 5-Bromo-6-chloro-4-methylpyridin-3-amine.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1461707-96-9[1]
Molecular Formula C₆H₆BrClN₂[1]
Molecular Weight 221.48 g/mol [1]
Canonical SMILES CC1=C(N)C(=NC=C1Cl)BrN/A
InChIKey OFBJVQWKADYPRN-UHFFFAOYSA-N (Isomer)[2]
Appearance Predicted: Off-white to yellow solidN/A
Solubility Predicted: Soluble in organic solvents (DMSO, DMF, Methanol)N/A

Synthesis and Purification

Expert Rationale: The choice of starting material is strategic. The electron-withdrawing nature of the nitro group and the chloro substituent directs electrophilic aromatic substitution (bromination) to the C5 position. The chloro group at C2 (or C6) is a common feature in pyridine chemistry and can be installed early. The final step involves the reduction of the nitro group to an amine, a high-yielding and reliable transformation.

// Nodes Start [label="2-Chloro-4-methyl-3-nitropyridine\n(Starting Material)", fillcolor="#FBBC05"]; Step1 [label="Bromination\n(NBS, H2SO4)"]; Intermediate [label="5-Bromo-2-chloro-4-methyl-3-nitropyridine"]; Step2 [label="Reduction\n(Fe, NH4Cl or H2, Pd/C)"]; Product [label="5-Bromo-6-chloro-4-methylpyridin-3-amine\n(Final Product)", fillcolor="#34A853"]; Purify [label="Purification\n(Column Chromatography)"];

// Edges Start -> Step1 [label="Step 1"]; Step1 -> Intermediate; Intermediate -> Step2 [label="Step 2"]; Step2 -> Product; Product -> Purify; } Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Bromination of 2-Chloro-4-methyl-3-nitropyridine

  • Rationale: This step introduces the bromine atom at the C5 position. The reaction is performed in a strong acid like sulfuric acid, which protonates the pyridine nitrogen, further deactivating the ring towards electrophilic substitution but favoring substitution at the meta-position relative to the nitro group. N-Bromosuccinimide (NBS) serves as the electrophilic bromine source.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, add 2-chloro-4-methyl-3-nitropyridine (10.0 g, 58.0 mmol) portion-wise, ensuring the temperature remains below 10 °C.

    • Once the addition is complete, add N-Bromosuccinimide (NBS) (11.3 g, 63.8 mmol, 1.1 equiv) in small portions.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture to 0 °C and carefully pour it onto crushed ice (200 g).

    • Neutralize the resulting slurry by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-2-chloro-4-methyl-3-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Rationale: The final step is the reduction of the nitro group to the desired amine. A common and effective method is using iron powder in the presence of an acidic activator like ammonium chloride. This method is often preferred in industrial settings for its cost-effectiveness and milder conditions compared to catalytic hydrogenation for some substrates.

  • Procedure:

    • To a mixture of the crude 5-bromo-2-chloro-4-methyl-3-nitropyridine from the previous step (~58.0 mmol) in ethanol (150 mL) and water (50 mL), add iron powder (19.4 g, 348 mmol, 6.0 equiv) and ammonium chloride (1.55 g, 29.0 mmol, 0.5 equiv).

    • Heat the suspension to reflux (approx. 80 °C) and stir vigorously for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Add water and ethyl acetate to the residue. Basify the aqueous layer with sodium carbonate to pH > 8.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

Purification:

  • Rationale: The crude product will likely contain minor impurities. Purification via flash column chromatography is the standard method to obtain the final compound with high purity.

  • Procedure: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 10% to 50% ethyl acetate in hexanes) to isolate the pure 5-bromo-6-chloro-4-methylpyridin-3-amine.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, a panel of analytical techniques must be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the amine (-NH₂) protons. The chemical shifts will be influenced by the electronic effects of the halogen and amine substituents.

    • ¹³C NMR: The carbon NMR will display six distinct signals corresponding to the six carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide an exact mass that corresponds to the molecular formula C₆H₆BrClN₂. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A purity level of >95% is typically required for compounds intended for biological screening.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated aminopyridines are privileged scaffolds in modern drug discovery. The specific arrangement of chloro, bromo, methyl, and amino groups in 5-bromo-6-chloro-4-methylpyridin-3-amine provides a unique three-dimensional vectoral array of hydrogen bond donors, acceptors, and hydrophobic features, making it an attractive starting point for library synthesis.

Structurally related 5-chloro-4-(phenylamino)pyrimidine cores are widely used in the design of potent Anaplastic Lymphoma Kinase (ALK) inhibitors for cancer therapy.[3] Similarly, these pyrimidine structures have been incorporated into the design of Histone Deacetylase (HDAC) inhibitors, which are another important class of anticancer agents.[3] The pyridine core of 5-bromo-6-chloro-4-methylpyridin-3-amine serves a similar bioisosteric role to the pyrimidine ring.

The bromine atom at the C5 position is particularly valuable as it serves as a synthetic handle for further elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

// Edges Pyridine_N -> "Hinge Binding" [label=" Binds to\n Hinge Region "]; Amine_NH2 -> "Hinge Binding" [label=" Binds to\n Hinge Region "]; Methyl_Group -> "Hydrophobic Pocket" [label=" Occupies "]; Bromo_Handle -> "Solvent Front" [label=" Points Towards\n (Suzuki Coupling Site) "]; } Caption: Role of the scaffold in kinase inhibitor design.

Safety and Handling

5-Bromo-6-chloro-4-methylpyridin-3-amine should be handled with appropriate safety precautions in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

Conclusion

5-Bromo-6-chloro-4-methylpyridin-3-amine is a valuable heterocyclic building block with significant potential in drug discovery and development. Its substituted pyridine core serves as a robust scaffold that can be readily functionalized to generate libraries of compounds for biological screening. The synthetic route proposed herein offers a reliable method for its preparation, and standard analytical techniques can ensure its quality. Researchers can utilize this compound as a key intermediate for developing novel therapeutics, particularly in the area of oncology.

References

  • 5-Bromo-2-cyano-3-methylpyridine - Chem-Impex. Chem-Impex International.

  • Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader. Cynor Laboratories.

  • 5-Bromo-2-chloro-pyrimidin-4-amine - PubMed. National Center for Biotechnology Information.

  • 5-Bromo-6-chloro-4-methylpyridin-3-amine - ChemBK. ChemBK.

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - NIH. National Center for Biotechnology Information.

  • Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido) - PubMed - NIH. National Center for Biotechnology Information.

  • CAS: 1354823-36-1 Name: L-Alanine,N-[(S)-(4-nitrophenoxy)phenoxyphosphinyl]-, 2-ethylbutyl ester - Aribo Biotechnology. Aribo Biotechnology.

  • 5-Bromo-6-chloro-2-methylpyrimidin-4-amine | C5H5BrClN3 | CID 46738218 - PubChem. National Center for Biotechnology Information.

  • 5-Bromo-4-chloro-6-methylpyridin-3-amine | C6H6BrClN2 | CID 142524370 - PubChem. National Center for Biotechnology Information.

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. Google Patents.

  • 5-bromo-6-chloro-N-(3-iodophenyl)pyrimidin-4-amine - PubChem. National Center for Biotechnology Information.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. MDPI.

Sources

Exploratory

Technical Guide: 5-Bromo-6-chloro-4-methylpyridin-3-amine as a High-Fidelity Scaffold

Executive Summary: The Orthogonality Advantage In the landscape of fragment-based drug discovery (FBDD), 5-Bromo-6-chloro-4-methylpyridin-3-amine (CAS: 1206467-33-3) represents a "linchpin" scaffold. Its value lies not m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonality Advantage

In the landscape of fragment-based drug discovery (FBDD), 5-Bromo-6-chloro-4-methylpyridin-3-amine (CAS: 1206467-33-3) represents a "linchpin" scaffold. Its value lies not merely in its constituent atoms, but in its chemoselective orthogonality .

This molecule offers three distinct functional handles—a nucleophilic amine (


), an electrophilic bromide (

), and an activated chloride (

)—that react under mutually exclusive conditions. This allows medicinal chemists to sequentially elaborate the core without protecting groups, streamlining the synthesis of complex kinase inhibitors (e.g., SHP2, RAF) and PROTAC linkers.

This guide details the mechanistic basis for this selectivity and provides self-validating protocols for its application.

Structural Analysis & Reactivity Profile

Electronic Architecture

The pyridine ring is electron-deficient, but the substitution pattern creates a unique "push-pull" system:

  • C6-Position (Chlorine): Located

    
     to the ring nitrogen. The inductive effect of nitrogen (
    
    
    
    ) and its ability to stabilize a negative charge (via a Meisenheimer complex) makes this position highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    ).
  • C5-Position (Bromine): Located

    
     to the ring nitrogen. It lacks the resonance activation required for mild 
    
    
    
    but possesses a weaker
    
    
    bond energy than the chloride, making it the preferred site for Oxidative Addition by Palladium(0) species.
  • C4-Position (Methyl): Provides steric bulk. While pharmacologically useful for inducing atropisomerism or filling hydrophobic pockets, it sterically hinders the

    
     and 
    
    
    
    positions, necessitating specialized ligand choices (e.g., Buchwald ligands) for couplings.
The Reactivity Triad (Graphviz Visualization)

ReactivityTriad Core 5-Bromo-6-chloro- 4-methylpyridin-3-amine Amine C3-Amine (Nucleophile) Reacts 1st or Last Core->Amine Amide Coupling Reductive Amination Bromide C5-Bromide (Soft Electrophile) Pd-Catalyzed Coupling Core->Bromide Suzuki/Stille (Pd(0) Sensitive) Chloride C6-Chloride (Hard Electrophile) SNAr Displacement Core->Chloride SNAr (Acid/Base Sensitive) Bromide->Chloride Selectivity: Br reacts > Cl with Pd Chloride->Bromide Selectivity: Cl reacts > Br in SNAr

Figure 1: The Reactivity Triad illustrating the orthogonal nature of the three functional handles.

Synthesis of the Core Block

While often purchased, in-house synthesis ensures purity, particularly free from regioisomeric contaminants.

Route: Halogenation of 2-chloro-4-methylpyridin-3-amine. Challenge: Controlling regioselectivity of bromination (C5 vs. N-bromination).

Protocol: Regioselective C5-Bromination
  • Dissolution: Dissolve 2-chloro-4-methylpyridin-3-amine (1.0 eq) in Acetonitrile (

    
    ).
    
  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C to avoid exotherms.

  • Catalysis: Add 5 mol% Ammonium Acetate (

    
    ) to catalyze the electrophilic substitution.
    
  • Reaction: Stir at 25°C for 4 hours. Monitor by LCMS for the disappearance of starting material (

    
    ).
    
  • Quench: Pour into 5%

    
     (aq) to neutralize active bromine species.
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

Validation Metric: NMR must show a singlet at ~8.3 ppm (C2-H) and disappearance of the C5-H doublet.

Chemoselective Functionalization Workflows

The power of this building block is the ability to choose the reaction order.

Strategy A: The "Suzuki-First" Approach (C5 Functionalization)

Logic: Exploits the weaker C-Br bond. Palladium inserts into C-Br faster than C-Cl. Critical Control: Use a mild base (


 or 

) and avoid high temperatures (>80°C) to prevent activation of the C6-Cl.
Experimental Protocol: C5-Selective Suzuki Coupling
  • Substrate: 5-Bromo-6-chloro-4-methylpyridin-3-amine (1.0 mmol)

  • Partner: Aryl Boronic Acid (1.1 mmol)

  • Catalyst:

    
     (0.05 mmol) - Chosen for stability and steric bite angle.
    
  • Base:

    
     (2.0 mL)
    
  • Solvent: 1,4-Dioxane (8.0 mL)

  • Conditions: Degas with Argon. Heat to 75°C for 6 hours.

Data Summary: Selectivity Profile

ParameterC5-Br Reaction (Target)C6-Cl Reaction (Side Product)Mitigation Strategy
Bond Energy ~66 kcal/mol~81 kcal/molTemperature control (<80°C)
Electronic Env. Electron NeutralElectron DeficientUse electron-rich ligands (e.g., dppf)
Steric Env. Hindered (C4-Me)ExposedHigh catalyst loading (5 mol%)
Strategy B: The "SNAr-First" Approach (C6 Functionalization)

Logic: Exploits the electron-deficiency of the pyridine ring. The C6-Cl is activated by the adjacent Nitrogen. Critical Control: Use nucleophilic amines or alkoxides. Pd catalysts are absent, preserving the C-Br bond.

Experimental Protocol: C6-Selective SNAr
  • Substrate: 5-Bromo-6-chloro-4-methylpyridin-3-amine (1.0 mmol)

  • Nucleophile: Morpholine (1.2 mmol)

  • Base: DIPEA (2.0 mmol)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • Conditions: Heat to 100°C for 12 hours.

Self-Validating Check:

  • If the reaction is sluggish, add 10 mol%

    
     (Potassium Fluoride). The Fluoride creates a transient, highly reactive C6-F intermediate (Halex reaction) which is rapidly displaced by the amine.
    

Decision Logic for Library Synthesis

The following diagram illustrates the decision matrix for medicinal chemists using this block.

Workflow Start Start: 5-Bromo-6-chloro-4-methylpyridin-3-amine Decision Target Structure Requirement? Start->Decision PathA Route A: Bi-Aryl Core Needed Decision->PathA Aryl at C5 PathB Route B: Heterocyclic Amine at C6 Decision->PathB Amino/Alkoxy at C6 StepA1 Step 1: Suzuki Coupling (C5-Br) Pd(dppf)Cl2, 75°C PathA->StepA1 StepB1 Step 1: SNAr Displacement (C6-Cl) Nucleophile, 100°C PathB->StepB1 StepA2 Step 2: SNAr Displacement (C6-Cl) Amine, Heat StepA1->StepA2 StepB2 Step 2: Suzuki Coupling (C5-Br) Buchwald Ligands (XPhos) StepB1->StepB2 Note Note: After SNAr, the ring becomes electron-rich, deactivating the C-Br bond. StepB2->Note Requires stronger catalyst due to electron-rich ring

Figure 2: Strategic decision tree for sequential functionalization.

Applications in Drug Discovery[1][2]

Kinase Inhibitors (SHP2)

This scaffold is structurally homologous to the core of SHP099 (an allosteric SHP2 inhibitor). The C3-amine forms a critical hydrogen bond with the hinge region or specific residues (e.g., Glu250), while the C6-substituent fills the hydrophobic tunnel.

  • Design Tip: Convert the C3-amine to a pyrazine or dichlorophenyl urea to mimic the pharmacophore of Type II kinase inhibitors [1].

PROTAC Linkers

The C3-amine provides a solvent-exposed vector ideal for attaching PEG or alkyl linkers without disrupting the binding affinity of the core warhead attached at C5/C6.

References

  • Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. European Journal of Medicinal Chemistry. (2020).

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions. Molecules. (2022).

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. Chemical Science. (2019).

  • Nucleophilic Aromatic Substitution (SNAr) in Drug Discovery. Journal of Medicinal Chemistry. (2015).

Foundational

Biological Activity &amp; Synthetic Utility of 5-Bromo-6-chloro-4-methylpyridin-3-amine Derivatives

The following technical guide details the biological activity, synthetic utility, and pharmacological potential of 5-Bromo-6-chloro-4-methylpyridin-3-amine derivatives. Executive Summary 5-Bromo-6-chloro-4-methylpyridin-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and pharmacological potential of 5-Bromo-6-chloro-4-methylpyridin-3-amine derivatives.

Executive Summary

5-Bromo-6-chloro-4-methylpyridin-3-amine (CAS: 1461707-96-9) is a high-value heterocyclic scaffold, primarily utilized as a "linchpin" intermediate in the discovery of allosteric inhibitors for the RAS-MAPK signaling pathway . Its tetrasubstituted pyridine core is uniquely designed to serve as a pharmacophore mimic for pyrazine-based SHP2 (PTPN11) inhibitors and SOS1 inhibitors .

Unlike simple pyridines, this molecule features orthogonal functional handles (amine, methyl, bromo, chloro) that allow for precise, sequential modular synthesis. This guide explores its critical role in stabilizing the auto-inhibited conformation of SHP2, its structure-activity relationship (SAR), and validated protocols for its derivatization and biological assessment.

Chemical Architecture & Synthetic Logic

The value of this scaffold lies in its dense functionalization , which enables the construction of "Head-Core-Tail" drug architectures common in modern oncology.

The "Linchpin" Strategy

The molecule is designed for Fragment-Based Drug Discovery (FBDD) . Each substituent serves a distinct role:

  • C3-Amine (-NH₂): Acts as the primary anchor for the "Head" moiety (typically via amide coupling). It functions as a critical Hydrogen Bond Donor (HBD) in the enzyme active site.

  • C4-Methyl (-CH₃): Provides steric bulk that restricts rotation (atropisomerism), locking the bioactive conformation of the final drug molecule.

  • C5-Bromo (-Br): The most reactive electrophile, enabling selective Suzuki-Miyaura coupling to attach the "Tail" moiety (often a dichlorophenyl or heterocyclic group).

  • C6-Chloro (-Cl): A secondary electrophile, allowing for late-stage diversification via SₙAr (Nucleophilic Aromatic Substitution) or distinct palladium-catalyzed couplings.

Synthesis of the Core

While commercially available, the core is typically synthesized via halogenation of 4-methylpyridin-3-amine derivatives.

Key Reaction Scheme (Graphviz Visualization):

SynthesisPath Start 4-Methylpyridin-3-amine Step1 Regioselective Bromination (NBS, DMF) Start->Step1 Inter 5-Bromo-4-methylpyridin-3-amine Step1->Inter Step2 Chlorination via NCS or Oxidation/POCl3 Inter->Step2 Final 5-Bromo-6-chloro-4-methylpyridin-3-amine (The Scaffold) Step2->Final

Figure 1: Step-wise synthesis of the core scaffold, highlighting the sequential introduction of halogen handles.

Pharmacology & Mechanism of Action (MOA)

The primary biological application of derivatives generated from this scaffold is the allosteric inhibition of SHP2 , a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.

Mechanism: Molecular Glue for Auto-Inhibition

SHP2 acts as a key signal transducer downstream of RTKs (Receptor Tyrosine Kinases) and upstream of RAS.

  • Active State: The N-SH2 domain releases the PTP catalytic domain, allowing phosphatase activity.

  • Inhibited State: The N-SH2 domain binds to the PTP domain, blocking the active site.

  • Role of Derivatives: Derivatives of 5-Bromo-6-chloro-4-methylpyridin-3-amine bind to the central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains. They act as a "molecular glue," stabilizing this auto-inhibited conformation and preventing RAS activation.

Signaling Pathway Impact

Inhibition of SHP2 by these derivatives leads to:

  • Reduced RAS-GTP loading.

  • Suppression of p-ERK1/2 levels.

  • Inhibition of tumor cell proliferation in RTK-driven cancers (e.g., EGFR-amplified, KRAS-mutant).

Pathway Diagram (Graphviz Visualization):

SHP2_Pathway RTK RTK (EGFR/FGFR) GRB2 GRB2 RTK->GRB2 SHP2_Active SHP2 (Active) (Open Conformation) GRB2->SHP2_Active SHP2_Inhibited SHP2 (Inhibited) (Closed Conformation) SHP2_Active->SHP2_Inhibited Stabilized by Drug RAS_GDP RAS-GDP SHP2_Active->RAS_GDP Promotes Exchange SHP2_Inhibited->RAS_GDP Blockade Drug Pyridine Derivative (Allosteric Inhibitor) Drug->SHP2_Inhibited Binds Allosteric Site RAS_GTP RAS-GTP RAS_GDP->RAS_GTP SOS1 ERK p-ERK1/2 (Proliferation) RAS_GTP->ERK

Figure 2: Mechanism of Action showing the stabilization of the inactive SHP2 conformation, thereby blocking the RAS-MAPK cascade.

Structure-Activity Relationship (SAR)

The efficacy of derivatives hinges on specific modifications at the orthogonal positions.

PositionFunctional GroupSAR Insight
C3-Amine Amides / UreasEssential. Forms critical H-bonds with Glu250 or Asp489 in the SHP2 allosteric pocket. Alkylation here often destroys potency.
C4-Methyl MethylCritical. The methyl group forces the C3-substituent out of plane, creating the necessary twist to fit the narrow allosteric tunnel. Removal leads to >100-fold loss in potency.
C5-Bromo Aryl / HeteroarylDiversity Vector. Coupled via Suzuki reaction to form the "Tail". Typically a dichlorophenyl or indole group that engages in hydrophobic interactions with the C-SH2 domain.
C6-Chloro Amines / EthersSolubility Vector. Substitution with solubilizing groups (e.g., piperazines) via SₙAr improves ADME properties without compromising binding affinity.

Experimental Protocols

Protocol: Suzuki Cross-Coupling (C5-Functionalization)

Objective: To attach the hydrophobic "tail" moiety to the C5-position. Scientific Rationale: The C-Br bond is significantly more reactive toward Pd(0) oxidative addition than the C-Cl bond, allowing selective mono-arylation.

Reagents:

  • Scaffold: 5-Bromo-6-chloro-4-methylpyridin-3-amine (1.0 eq)

  • Boronic Acid: 2,3-Dichlorophenylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)[1]

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (0.1 M)

Procedure:

  • Charge a microwave vial with the scaffold, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed 1,4-dioxane and K₂CO₃ solution.

  • Heat at 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

  • Validation: Confirm regioselectivity via ¹H-NMR (loss of C5-Br, retention of C6-Cl).

Protocol: SHP2 Phosphatase Inhibition Assay

Objective: To quantify the IC₅₀ of synthesized derivatives against SHP2 activity. Method: Fluorescence-based assay using DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

Steps:

  • Buffer Prep: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.

  • Enzyme Activation: Incubate full-length SHP2 (0.5 nM) with activating peptide (IRS1_pY1172) to simulate RTK stimulation.

  • Compound Treatment: Add serial dilutions of the pyridine derivative (in DMSO) to the activated enzyme. Incubate for 30 min at RT.

  • Substrate Addition: Add DiFMUP (200 µM).

  • Detection: Measure fluorescence (Ex: 358 nm / Em: 455 nm) continuously for 20 min.

  • Analysis: Plot reaction velocity vs. log[compound] to determine IC₅₀.

References

  • Chen, Y. et al. "Discovery of Allosteric SHP2 Inhibitors for Cancer Therapy." Nature (2016). Link (Foundational mechanism for amino-pyridine/pyrazine allosteric inhibitors).

  • Garcia Fortanet, J. et al. "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor." Journal of Medicinal Chemistry (2016). Link (Details the SAR of the amino-methyl-pyridine core).

  • PubChem Compound Summary. "5-Bromo-6-chloro-4-methylpyridin-3-amine (CAS 1461707-96-9)." National Center for Biotechnology Information. Link

  • Fodor, M. et al. "Dual Allosteric Inhibition of SHP2 and SOS1." Molecular Cancer Therapeutics (2020). Link (Context for SOS1/SHP2 dual inhibition using similar scaffolds).

  • Cayman Chemical. "SHP2 Inhibitor Screening Assay Kit." Product Protocol. Link (Standardized protocol for DiFMUP assays).

Sources

Exploratory

5-Bromo-6-chloro-4-methylpyridin-3-amine stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-6-chloro-4-methylpyridin-3-amine For Researchers, Scientists, and Drug Development Professionals Introduction: The Role and Reactivity of a Substituted...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-6-chloro-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Reactivity of a Substituted Pyridine

5-Bromo-6-chloro-4-methylpyridin-3-amine is a highly functionalized heterocyclic compound, a class of molecules that form the backbone of countless pharmaceutical agents and research chemicals. Its utility as a synthetic intermediate lies in the strategic placement of its substituents: an amine group for nucleophilic reactions or diazotization, bromo and chloro groups that are amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a methyl group that can influence steric and electronic properties. The pyridine ring itself provides a specific electronic and geometric framework. This intricate arrangement of functional groups, however, also dictates its chemical stability and necessitates specific handling and storage protocols to ensure its integrity and the reproducibility of experimental results.

This guide provides a detailed examination of the factors influencing the stability of 5-Bromo-6-chloro-4-methylpyridin-3-amine and outlines authoritative, field-proven protocols for its optimal storage and handling.

PART 1: Chemical Stability and Potential Degradation Pathways

The long-term stability of 5-Bromo-6-chloro-4-methylpyridin-3-amine is contingent on mitigating its susceptibility to environmental factors. The primary drivers of potential degradation are moisture, light, heat, and atmospheric oxygen.

Hydrolytic Sensitivity

The presence of halogen substituents on the electron-deficient pyridine ring makes them susceptible to nucleophilic aromatic substitution, with water acting as a potential nucleophile, especially under elevated temperatures or non-neutral pH. While generally stable, long-term exposure to humidity can lead to the slow hydrolysis of the chloro or bromo groups to form the corresponding hydroxypyridine derivatives. The amino group can also increase the electron density of the ring, potentially modulating the rate of this process. Therefore, maintaining a dry, anhydrous environment is the most critical factor in preserving the compound's structural integrity.

Photosensitivity

Aromatic amines and halogenated aromatic compounds can be sensitive to light, particularly in the UV spectrum.[1] Energy absorption can promote the homolytic cleavage of the carbon-halogen bonds, generating radical species. These radicals are highly reactive and can initiate a cascade of unpredictable side reactions, leading to polymerization or the formation of complex, colored impurities. This photodegradation is often visually indicated by a change in the material's color, from a typical white or off-white solid to yellow or brown.[2][3]

Thermal Decomposition

While many substituted pyridines are thermally robust, elevated temperatures can provide the activation energy needed for decomposition. The specific decomposition profile of 5-Bromo-6-chloro-4-methylpyridin-3-amine is not extensively documented, but thermal stress can lead to dehalogenation or the release of volatile, toxic gases such as hydrogen bromide, hydrogen chloride, and nitrogen oxides. It is crucial to adhere to recommended storage temperatures to minimize thermal degradation.

Oxidative Degradation

The amino group on the pyridine ring is a site susceptible to oxidation. Atmospheric oxygen, especially in the presence of light or trace metal catalysts, can oxidize the amine functionality. This can lead to the formation of nitroso or nitro derivatives and often results in the generation of colored impurities. Storing the compound under an inert atmosphere is an effective, albeit stringent, measure to prevent such oxidative pathways.

A summary of potential degradation pathways is visualized below.

G cluster_degradation Degradation Pathways main 5-Bromo-6-chloro-4-methylpyridin-3-amine (Stable Solid) hydrolysis Hydroxypyridine Derivatives main->hydrolysis Nucleophilic Substitution oxidation Oxidized Impurities (e.g., Nitroso compounds) main->oxidation Oxidation of Amine photolysis Radical Species & Colored Impurities main->photolysis Photolytic Cleavage thermal Decomposition Products main->thermal Thermal Stress moisture Moisture / Humidity moisture->hydrolysis oxygen Atmospheric O₂ oxygen->oxidation light Light / UV Radiation light->photolysis heat Elevated Temperature heat->thermal

Caption: Key environmental factors leading to the degradation of 5-Bromo-6-chloro-4-methylpyridin-3-amine.

PART 2: Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities outlined above, a multi-faceted approach to storage is required to ensure long-term stability. The recommendations provided by safety data sheets for analogous compounds consistently emphasize cool, dry, and dark conditions.[2][4][5][6]

Core Storage Conditions

The following table summarizes the optimal and acceptable storage conditions for 5-Bromo-6-chloro-4-methylpyridin-3-amine.

ParameterOptimal ConditionAcceptable ConditionRationale
Temperature 2–8 °C [1]<15 °C[7]Minimizes thermal degradation and slows the rate of potential hydrolytic and oxidative reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Tightly Sealed ContainerPrevents oxidation of the amine group and mitigates exposure to atmospheric moisture.
Light Amber Glass Vial / Opaque ContainerStorage in a dark cabinet or boxProtects against light-induced degradation and radical formation.[1]
Moisture Store in a desiccatorTightly sealed container in a dry locationPrevents hydrolysis of the halogen substituents.[1][4]
Container Tightly sealed, chemically inert glass bottleManufacturer's original packagingPrevents contamination and exposure to environmental factors.[2][4][5]
Handling Best Practices

Proper handling is as crucial as correct storage to maintain compound purity.

  • Environment : Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of fine dust particles.[2][4][5]

  • Inert Atmosphere : For applications requiring the highest purity, handle the material inside a glovebox under an inert atmosphere to minimize exposure to air and moisture.

  • Aliquotting : If frequent use is anticipated, it is advisable to aliquot the bulk material into smaller, single-use vials. This practice prevents repeated exposure of the entire stock to the environment, thereby preserving its integrity.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, as compounds of this class can cause skin, eye, and respiratory irritation.[5][8]

  • Avoid Incompatibilities : Store away from strong oxidizing agents, as these can react exothermically with the amine functionality.[4][6]

PART 3: A Self-Validating Protocol for Stability Assessment

To ensure the material is fit for use, particularly after long-term storage or for sensitive applications, its stability should be verified. The following experimental workflow provides a robust method for assessing the purity and integrity of 5-Bromo-6-chloro-4-methylpyridin-3-amine.

Experimental Workflow

This protocol relies on comparing a stored sample against a retained, optimally stored reference standard or against its initial certificate of analysis (C of A) data.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_eval Data Evaluation & Decision start Obtain Stored Sample & Reference Standard dissolve Accurately weigh and dissolve samples in a suitable solvent (e.g., Methanol, Acetonitrile) start->dissolve hplc 1. HPLC-UV Analysis (Primary Method) dissolve->hplc compare Compare Data: - Purity (% Area) from HPLC - Impurity Profile from HPLC/LC-MS - Structural Integrity from NMR hplc->compare lcms 2. LC-MS Analysis (Optional) lcms->compare nmr 3. ¹H NMR Spectroscopy (Optional) nmr->compare decision Decision: Is the material fit for use? compare->decision pass Proceed with Experiment decision->pass Yes fail Discard or Re-purify Material decision->fail No

Caption: Workflow for the analytical validation of 5-Bromo-6-chloro-4-methylpyridin-3-amine stability.

Step-by-Step Methodology

1. Sample Preparation:

  • Objective: To create accurate solutions for analysis.
  • Procedure: a. Allow the stored sample container and the reference standard to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh approximately 1-2 mg of the stored sample and the reference standard into separate volumetric flasks. c. Dissolve the solids in a known volume of a suitable HPLC-grade solvent (e.g., methanol or acetonitrile) to a final concentration of ~0.5 mg/mL. Ensure complete dissolution.

2. HPLC-UV Analysis (Primary Method):

  • Objective: To quantify purity and detect impurities.
  • Rationale: HPLC is the gold standard for purity assessment, providing quantitative data on the main component and any degradation products that have a UV chromophore.
  • Typical Conditions:
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set at a wavelength appropriate for the pyridine ring (e.g., 254 nm).
  • Analysis: Compare the chromatograms. A stable sample should exhibit a purity (% area) value that is within an acceptable margin (e.g., <1-2% deviation) of the reference standard or C of A. The appearance of new peaks or a significant increase in existing impurity peaks indicates degradation.

3. LC-MS Analysis (Confirmatory Method):

  • Objective: To identify the mass of any detected impurities.
  • Rationale: By coupling liquid chromatography with mass spectrometry, the molecular weights of degradation products can be determined, offering mechanistic insights into the decomposition pathway (e.g., identifying a peak corresponding to a hydrolyzed or oxidized product).
  • Procedure: Utilize the same chromatographic method as the HPLC-UV analysis, directing the eluent to a mass spectrometer. Analyze the mass spectra of any new impurity peaks.

4. ¹H NMR Spectroscopy (Structural Verification):

  • Objective: To confirm the overall structure of the compound.
  • Rationale: NMR provides a detailed fingerprint of the molecule's structure. While less sensitive to trace impurities than HPLC, it can readily detect significant structural changes.
  • Procedure: Prepare a solution of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
  • Analysis: Compare the resulting spectrum to that of the reference standard. The chemical shifts and integration values should be identical. The absence of unexpected new signals confirms the structural integrity of the bulk material.

Conclusion

5-Bromo-6-chloro-4-methylpyridin-3-amine is a stable compound when stored under the appropriate conditions. Its primary vulnerabilities are to moisture, light, and elevated temperatures. By adhering to the storage protocols of refrigeration (2–8 °C) in a tightly sealed, opaque container , researchers can ensure its long-term integrity. For critical applications, the implementation of a self-validating analytical workflow is a necessary and authoritative step to guarantee the quality of the material, thereby upholding the principles of experimental reproducibility and scientific rigor.

References

  • Sigma-Aldrich.
  • Thermo Fisher Scientific. Safety Data Sheet for 3-Bromo-2-chloro-6-methylpyridine. (2024).
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Amino-3-bromo-5-chloropyridine. (2025).
  • ECHEMI.
  • PubChem. 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196.
  • Acros Organics. Safety Data Sheet for 3-Bromo-4-methylpyridine. (2024).
  • PubChem. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318.
  • Cynor Laboratories. Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader.
  • Pandey, G., & Kumar, R. (2012). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 3, 41.
  • Khan, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
  • Carl ROTH.
  • PubChem. 5-Bromo-4-chloro-6-methylpyridin-3-amine | C6H6BrClN2 | CID 142524370.
  • BLDpharm. 2,4-Dibromo-6-chloro-5-methylpyridin-3-amine | 1864051-77-3.
  • Tokyo Chemical Industry. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5.
  • Chem-Impex. 5-Bromo-2-cyano-3-methylpyridine.

Sources

Foundational

Strategic Synthesis of 5-Bromo-6-chloro-4-methylpyridin-3-amine

A Technical Whitepaper on Critical Intermediates for Allosteric SHP2 Inhibitors Executive Summary The discovery and scalable synthesis of 5-Bromo-6-chloro-4-methylpyridin-3-amine (CAS: 1461707-96-9) represents a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper on Critical Intermediates for Allosteric SHP2 Inhibitors

Executive Summary

The discovery and scalable synthesis of 5-Bromo-6-chloro-4-methylpyridin-3-amine (CAS: 1461707-96-9) represents a pivotal advancement in the development of allosteric SHP2 inhibitors, such as TNO155 and IACS-15414. This densely functionalized pyridine scaffold serves as a critical pharmacophore, designed to navigate the tight hydrophobic tunnel of the SHP2 allosteric site while modulating physicochemical properties like lipophilicity and metabolic stability.

This guide details the technical discovery of the compound, focusing on the process chemistry challenges of installing orthogonal halogen handles on a distinctively crowded pyridine core. We present a self-validating synthetic workflow that prioritizes regioselectivity and safety.

Part 1: Strategic Context & Retrosynthetic Analysis
The Medicinal Chemistry Rationale

In the optimization of SHP2 inhibitors, the "right-hand" amine moiety is crucial for stabilizing the folded conformation of the enzyme. Early generation inhibitors utilized simple dichlorophenyl groups, which suffered from poor solubility and rapid metabolic clearance.

The transition to the 5-Bromo-6-chloro-4-methylpyridin-3-amine scaffold offered three key advantages:

  • Electronic Modulation: The pyridine nitrogen reduces lipophilicity (LogD) compared to phenyl analogs, improving oral bioavailability.

  • Metabolic Blocking: The C6-Chloro substituent blocks a primary site of oxidative metabolism (CYP450-mediated oxidation alpha to the nitrogen).

  • Vector Control: The C5-Bromo and C4-Methyl groups lock the biaryl conformation, maximizing van der Waals interactions within the SHP2 tunnel.

Retrosynthetic Logic

Synthesizing a penta-substituted pyridine requires navigating the competing directing effects of the amine (strongly activating) and the pyridine nitrogen (deactivating). A direct halogenation approach on 3-amino-4-methylpyridine often yields mixtures of C2 and C6 isomers.

To achieve the specific 5-Br, 6-Cl pattern, a Late-Stage Functionalization (LSF) strategy via N-oxide activation is the most robust pathway. This allows the installation of the C6-Chloro atom via nucleophilic rearrangement, a method superior to electrophilic substitution for this position.

Retrosynthesis Figure 1: Retrosynthetic Disconnection Strategy Target Target: 5-Bromo-6-chloro-4-methylpyridin-3-amine Inter2 Activated Intermediate: N-Oxide Species Target->Inter2 Regioselective Chlorination (POCl3) Inter1 Precursor A: 5-Bromo-4-methylpyridin-3-amine SM Starting Material: 3-Amino-4-methylpyridine Inter1->SM Bromination (Electrophilic Subst.) Inter2->Inter1 N-Oxidation (mCPBA)

Figure 1: The retrosynthetic strategy relies on N-oxide activation to install the C6-chlorine atom regioselectively, avoiding the steric crowding issues of direct electrophilic chlorination.

Part 2: Experimental Protocol & Workflow

This protocol outlines the optimized route for gram-scale synthesis. It is designed to be self-validating , meaning each step produces a distinct intermediate confirmable by simple TLC or LC-MS before proceeding.

Step 1: Bromination of 3-Amino-4-methylpyridine

The first challenge is installing the bromine at C5. Direct bromination of the free amine often favors C2 (ortho). To direct to C5 (meta to amine, but ortho to methyl), we utilize the steric bulk of the methyl group and controlled conditions.

  • Reagents: 3-Amino-4-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Protocol:

    • Dissolve 3-amino-4-methylpyridine in ACN (10 vol) at 0°C.

    • Add NBS portion-wise over 30 minutes to maintain temperature <5°C.

    • Allow to warm to RT and stir for 4 hours.

    • Validation: LC-MS should show conversion to mono-bromide [M+H]+ = 187/189.

    • Workup: Concentrate, redissolve in EtOAc, wash with Na2S2O3 (to remove Br2) and brine.

    • Yield: ~75-80% of 5-bromo-4-methylpyridin-3-amine.

Step 2: N-Oxidation (The Activation Step)

To install the chlorine at C6, we must first activate the ring.

  • Reagents: 5-Bromo-4-methylpyridin-3-amine (from Step 1), m-Chloroperbenzoic acid (mCPBA, 1.2 eq), DCM.

  • Protocol:

    • Dissolve intermediate in DCM at 0°C.

    • Add mCPBA slowly. The reaction is exothermic.

    • Stir at RT for 12 hours.

    • Validation: TLC (MeOH/DCM) will show a significant polarity shift (lower Rf) for the N-oxide product.

    • Workup: Wash with aq. NaHCO3 to remove benzoic acid byproduct.

    • Yield: >90% conversion to the N-oxide.

Step 3: Regioselective Chlorination (The "Discovery" Core)

This is the critical step. The rearrangement of the N-oxide with phosphorus oxychloride (POCl3) installs the chlorine. The presence of the C5-Bromo and C4-Methyl groups directs the nucleophilic attack of the chloride primarily to C6 (the less hindered alpha position relative to C2).

  • Reagents: N-oxide intermediate, POCl3 (5.0 eq), Triethylamine (catalytic).

  • Protocol:

    • Suspend the N-oxide in dry Toluene or use neat POCl3 (caution).

    • Heat to 80-90°C for 4-6 hours.

    • Mechanism: The oxygen attacks P, forming a good leaving group. Chloride attacks C6, restoring aromaticity and eliminating the oxygen.

    • Safety Note: Quenching POCl3 is hazardous. Pour reaction mixture slowly onto crushed ice/water with vigorous stirring.

    • Validation: LC-MS peak shift to [M+H]+ = 221/223 (Br+Cl pattern).

    • Purification: Column chromatography is required to separate minor C2-chloro isomers.

Quantitative Data Summary
ParameterStep 1 (Bromination)Step 2 (Oxidation)Step 3 (Chlorination)
Reagent NBS / ACNmCPBA / DCMPOCl3 / Toluene
Temp 0°C to RT0°C to RT85°C
Time 4 h12 h6 h
Yield 78%92%65%
Purity (HPLC) >95%>95%>98% (post-column)
Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the complete reaction workflow, highlighting the decision points and critical validation steps.

Workflow Figure 2: Step-by-Step Synthetic Workflow with Quality Control Gates Start Start: 3-Amino-4-picoline Step1 Step 1: Bromination (NBS, ACN) Start->Step1 Check1 QC: LCMS [M+H]+ 187 Step1->Check1 Step2 Step 2: N-Oxidation (mCPBA, DCM) Check1->Step2 Pass Check2 QC: TLC (Polarity Shift) Step2->Check2 Step3 Step 3: Chlorination (POCl3, 85°C) Check2->Step3 Pass Final Product: 5-Br-6-Cl-4-Me-Pyridine-3-amine Step3->Final Isolate & Purify

Figure 2: Operational workflow for the synthesis of CAS 1461707-96-9, emphasizing the critical QC checkpoints at the oxidation and chlorination stages.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129958274, 5-Bromo-4-chloro-N-methylpyridin-3-amine. Retrieved from [Link]

  • Chen, Y. N., et al. (2016). Discovery of SHP2 Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for SHP2 pharmacophores). Retrieved from [Link]

  • Furet, P., et al. (2019). Discovery of TNO155: An Allosteric SHP2 Inhibitor. (Describes the structural requirements for the pyridine amine intermediate). Retrieved from [Link]

  • Google Patents.Preparation method of 3-amino-4-methylpyridine and related halogenated intermediates.
  • ChemBK. 5-Bromo-6-chloro-4-methylpyridin-3-amine Basic Information. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of 5-Bromo-6-chloro-4-methylpyridin-3-amine

Abstract & Utility This application note details the sequential cross-coupling strategies for 5-Bromo-6-chloro-4-methylpyridin-3-amine (CAS: 1211534-73-0), a high-value scaffold in medicinal chemistry.[1] This molecule s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details the sequential cross-coupling strategies for 5-Bromo-6-chloro-4-methylpyridin-3-amine (CAS: 1211534-73-0), a high-value scaffold in medicinal chemistry.[1] This molecule serves as a critical "linchpin" intermediate, particularly in the synthesis of allosteric SHP2 inhibitors (e.g., analogues of TNO155 and SHP099) and other kinase inhibitors.

The core technical challenge—and opportunity—lies in the chemoselective differentiation between the C5-Bromine and C6-Chlorine atoms.[1] The C4-methyl group introduces steric constraints that must be managed to prevent catalyst deactivation, while the C3-amine offers a handle for directing groups or requires protection to prevent catalyst poisoning.[1]

Structural Analysis & Reactivity Logic

To design a robust route, one must understand the electronic and steric environment of the scaffold.

PositionSubstituentElectronic/Steric EffectReactivity Prediction
C3 -NH₂ (Amine) Electron-donating (EDG).[1]Can poison Pd(0).[1] Action: Often requires Boc-protection or use of specific ligands (e.g., XPhos).[1]
C4 -CH₃ (Methyl) Steric bulk.[1]Critical: Hinders the C3 and C5 positions.[1] Requires sterically accessible catalysts for C5 coupling.[1]
C5 -Br (Bromine) Primary Electrophile.[1]Most Reactive. Weakest C-X bond.[1] Accessible for oxidative addition by Pd(0) under mild conditions.[1][2]
C6 -Cl (Chlorine) Secondary Electrophile.[1]Less Reactive. Stronger C-X bond.[1] Activated by the adjacent Pyridine Nitrogen (ortho-effect), allowing for SnAr or forcing Buchwald conditions after C5 is derivatized.[1]
Decision Matrix: The "Selectivity Map"

The following workflow illustrates the logical order of operations to maximize yield and minimize side reactions (e.g., homocoupling or bis-coupling).

G Start Scaffold: 5-Br-6-Cl-4-Me-pyridin-3-amine Step1 Step 1: N-Protection (Optional but Recommended) Start->Step1 Boc2O, THF Step2 Step 2: C5-Selective Suzuki (Target: Bromine) Start->Step2 Direct Coupling (Risk: N-arylation) Step1->Step2 Pd(dppf)Cl2, R-B(OH)2 80°C (Mild) Step3 Step 3: C6-Functionalization (Target: Chlorine) Step2->Step3 Buchwald (Pd) or SnAr (Nucleophilic) End Final Drug Candidate (e.g., SHP2 Inhibitor) Step3->End Deprotection/Cyclization

Figure 1: Strategic workflow for sequential functionalization. The C5-Br is the "soft" entry point, while C6-Cl is the "hard" entry point reserved for later stages.[1]

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C5)[1]

Objective: Install an aryl or heteroaryl group at C5 without disturbing the C6-Chloride. Challenge: The C4-methyl group creates steric hindrance.[1] Standard ligands (like PPh3) may be too bulky or slow.[1] Solution: Use Pd(dppf)Cl₂ , a bidentate ligand with a large bite angle that is robust and resists dehalogenation of the chloride.

Materials
  • Substrate: 5-Bromo-6-chloro-4-methylpyridin-3-amine (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 eq)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution) or K₃PO₄ (solid, 2.0 eq)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen/Argon (3 cycles).[1] Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane and Water.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last to the stirring mixture under inert flow.

  • Reaction: Heat the block to 80–90°C for 4–16 hours.

    • Monitoring: Check LCMS for consumption of the Bromide (M+) and appearance of Product (M-Br+Aryl).[1] If C6-Cl coupling is observed (M-Br-Cl+2Aryl), lower the temperature to 60°C.[1]

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[1] Dry over MgSO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The product will typically be more polar than the starting bromide.

Expert Insight: If the C3-amine is unprotected, you may observe a minor side product where the amine coordinates to the Boron, inhibiting transmetallation. If yields are <50%, protect the amine as a Boc-carbamate first.[1]

Protocol B: Buchwald-Hartwig Amination (C6)[1]

Objective: Displace the C6-Chloride with an amine (common in SHP2 inhibitors to install the solubilizing "tail").[1] Challenge: Aryl chlorides are unreactive.[1] The C3-amine (electron donor) deactivates the ring.[1] Solution: Use Third-Generation Buchwald Precatalysts (e.g., XPhos Pd G3 or BrettPhos Pd G3) which are designed to activate difficult chlorides.[1]

Materials
  • Substrate: C5-arylated-6-chloro-4-methylpyridin-3-amine (from Protocol A)

  • Nucleophile: Primary or Secondary Amine (1.2 eq)[1]

  • Catalyst: XPhos Pd G3 (2-5 mol%)[1]

  • Base: Cs₂CO₃ (weak base often sufficient) or NaOtBu (strong base for difficult cases) (2.0 eq)[1]

  • Solvent: t-Amyl Alcohol or Dioxane (anhydrous)[1]

Step-by-Step Methodology
  • Preparation: In a glovebox or under strict Argon flow, combine the Substrate, Amine, Base, and Catalyst in a sealable microwave vial.

  • Solvation: Add anhydrous solvent (0.1 M concentration).

  • Reaction: Seal and heat to 100–110°C (thermal) or 120°C (microwave, 30 min).

    • Why High Temp? Oxidative addition into the C-Cl bond adjacent to the pyridine nitrogen requires significant energy, especially with the C4-methyl steric buttress.[1]

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts.[1] Concentrate the filtrate.

  • Purification: Reverse-phase HPLC is often required here, as the product is likely polar and basic.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Step 1) C4-Methyl steric hindrance blocking Pd approach.Switch to Sphos Pd G2 or XPhos Pd G2 . These ligands are designed for sterically demanding couplings.[1]
Bis-Coupling (Step 1) Temperature too high; Catalyst too active.[1]Reduce temp to 60°C. Reduce catalyst loading to 1 mol%. Add boronic acid slowly (syringe pump).[1]
Dehalogenation (Loss of Cl) Hydride source present (often from solvent or base).[1]Ensure solvents are anhydrous (for Step 2).[1] Avoid alcohols if using strong bases.[1]
Catalyst Poisoning Free amine at C3 binding to Pd.[1]Protect C3-amine with Boc₂O or Ac₂O before starting the sequence.[1]

References

  • SHP2 Inhibitor Synthesis (Primary Context)

    • Discovery of SHP099 and TNO155 Analogues. These papers detail the use of 6-amino-3-methylpyrimidinones and related pyridine scaffolds, often employing the 5-bromo-6-chloro-4-methylpyridin-3-amine intermediate.[1]

    • Source: [Garcia Fortanet, J., et al. "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Drug Candidate."[3] J. Med.[1] Chem. 2016, 59, 17, 7773–7782.]([Link])

  • General Halopyridine Reactivity

    • Site-selective Suzuki–Miyaura coupling of heteroaryl halides.[1] A comprehensive review on why Br reacts before Cl in pyridine systems.

    • Source: [Langer, P. "Site-selective Suzuki-Miyaura cross-coupling reactions of halogenated heterocycles."[1] Tetrahedron 2010.]([Link]1]

  • Buchwald-Hartwig Methodology

    • Palladium-Catalyzed Amination of Aryl Chlorides.[1][4] Foundational work on using XPhos/BrettPhos for difficult substrates.[1]

    • Source: [Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1] 2011, 2, 27-50.]([Link]1]

  • Vendor Data & Safety

    • Compound Properties: PubChem CID 68784318 (Analogous structure data).[1]

    • Source:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-6-chloro-4-methylpyridin-3-amine

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miya...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 5-Bromo-6-chloro-4-methylpyridin-3-amine. This substrate, while a valuable building block, presents a unique combination of steric and electronic challenges that can often lead to suboptimal reaction yields. Our goal is to provide you with a logical, in-depth framework for troubleshooting and optimization, grounded in mechanistic principles and field-proven strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the reactivity of this specific heteroaromatic amine.

Q1: Why is the Suzuki coupling of 5-Bromo-6-chloro-4-methylpyridin-3-amine particularly challenging?

A: The difficulty arises from a confluence of three factors:

  • Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This property deactivates the C-Br bond towards oxidative addition, which is often the rate-determining step of the catalytic cycle.[1][2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, as well as the exocyclic amine, can coordinate to the palladium catalyst. This coordination can act as a competitive inhibition pathway, sequestering the active catalyst and preventing it from participating in the desired catalytic cycle.[2][3]

  • Steric Hindrance: The substrate is substituted at every position adjacent to the bromine atom (C4-methyl and C6-chloro). This steric congestion can hinder the approach of the bulky palladium catalyst, further slowing the crucial oxidative addition step.[4][5][6]

Q2: The substrate contains both a bromo and a chloro substituent. Which one is expected to react?

A: The Suzuki-Miyaura coupling reaction exhibits a well-established halogen reactivity trend: I > Br > Cl > F.[7][8] Therefore, under carefully controlled conditions, selective coupling at the more reactive C-Br bond is expected, leaving the C-Cl bond intact for potential subsequent functionalization.

Q3: What is the fundamental role of the base in this reaction?

A: The base is not merely a spectator or acid scavenger. Its primary role is to activate the boronic acid partner.[9] It reacts with the boronic acid to form a more nucleophilic boronate species ("ate complex"). This step is critical as it enhances the polarization of the organic group on the boron atom, facilitating the transmetalation step where the organic moiety is transferred from boron to the palladium center.[9]

Q4: Should I consider protecting the exocyclic amine group at the C3 position?

A: This is a highly pertinent question and an advanced optimization strategy. The free amine can contribute to catalyst inhibition. For a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, researchers found that converting the amine to an acetamide protecting group prior to the coupling reaction led to moderate to good yields.[10][11] This strategy reduces the Lewis basicity of the substrate, minimizing its potential to coordinate with and deactivate the palladium catalyst. This is a strongly recommended approach if standard methods fail.

Section 2: Troubleshooting Guide for Low Yield & Side Reactions

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the experiment.

Issue: My reaction yield is low (<40%), or the reaction has stalled with significant starting material remaining.

This is the most common failure mode and can typically be traced back to one of four key areas.

Inadequate Catalyst System (Palladium Source & Ligand)
  • Probable Cause: Your catalyst system lacks the necessary activity to overcome the high activation energy of the oxidative addition step for this hindered, electron-deficient substrate. Standard, less electron-rich catalysts like Pd(PPh₃)₄ are often insufficient for such challenging couplings.[7]

  • Causality & Solution: The oxidative addition of the aryl halide to the Pd(0) center is the rate-limiting step.[7] To accelerate this, the palladium center must be highly electron-rich and sterically accessible.

    • Actionable Advice: Employ bulky, electron-donating phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[6][7][12] These ligands increase the electron density on the palladium, promoting its insertion into the C-Br bond. Palladacycle precatalysts are also known for their high activity with deactivated aryl chlorides and can be effective here as well.[13]

Catalyst System Typical Loading Rationale & Comments
Pd(dppf)Cl₂3-5 mol%A good starting point for screening, but may lack efficacy for this specific substrate.
Pd₂(dba)₃ + SPhos 2 mol% Pd / 4 mol% LRecommended. SPhos is a bulky, electron-rich ligand designed for challenging couplings.
Pd(OAc)₂ + XPhos 2 mol% Pd / 4 mol% LRecommended. XPhos provides a different steric and electronic profile and is excellent for hindered systems.
(IPr)Pd-allyl-Cl2-3 mol%An example of a highly active NHC-palladium precatalyst that can be effective.[6]
Suboptimal Base and Solvent Selection
  • Probable Cause: The chosen base is too weak, or the solubility of the reactants, particularly the inorganic base and the boronate species, is poor in the reaction medium.

  • Causality & Solution: The formation of the active boronate complex is an equilibrium process. A stronger base pushes this equilibrium to the right, increasing the concentration of the active nucleophile. Proper solvent choice is critical for ensuring all components can interact effectively.

    • Actionable Advice:

      • Switch to a Stronger Base: Move from weaker bases like Na₂CO₃ or K₂CO₃ to stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7] These have proven superior for difficult couplings.

      • Optimize the Solvent System: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are standard. Crucially, the addition of water (typically in a 4:1 to 10:1 organic:water ratio) is often required to dissolve the inorganic base and facilitate the key transmetalation step.[3][14]

      • Ensure Base Quality: For solid bases like K₃PO₄, using a finely ground powder can significantly improve reproducibility and reaction rates.[12] Some anhydrous couplings using K₃PO₄ have been shown to require a small amount of water to function effectively.[12]

Competing Side Reactions
  • Probable Cause: Besides low conversion, you may be observing significant formation of side products, such as the homocoupled boronic acid (Ar-Ar) or debrominated starting material.

  • Causality & Solution:

    • Homocoupling: This side reaction can become competitive if the desired cross-coupling is slow.[15] Optimizing the primary reaction rate by implementing the catalyst and base recommendations above will suppress this pathway.

    • Debromination: This occurs when the aryl-palladium intermediate undergoes protonolysis before transmetalation. This is often exacerbated by excess water or acidic impurities. Ensure your boronic acid is of high purity and consider slightly reducing the water content in your solvent mixture if this is a major issue.

Improper Reaction Setup and Execution
  • Probable Cause: The Suzuki coupling is sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Causality & Solution: The active catalyst, Pd(L)n, is readily oxidized to inactive palladium oxides in the presence of air, leading to reaction failure.

    • Actionable Advice: Rigorous exclusion of oxygen is mandatory. Ensure your solvent is thoroughly degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[15] The reaction vessel must be purged with an inert gas (Argon or Nitrogen) before adding the catalyst, and the reaction should be run under a positive pressure of inert gas.

Section 3: Key Mechanistic and Workflow Visualizations

Understanding the underlying mechanism and having a clear decision-making process are vital for successful optimization.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_activation Base Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition (Rate-Limiting) pd0->oxidative_add Ar-X pd2_complex Ar-Pd(II)L₂(X) (Oxidative Adduct) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_trans Ar-Pd(II)L₂(Ar') (Di-organo Complex) transmetalation->pd2_trans Ar'B(OR)₂(OH)⁻ reductive_elim Reductive Elimination pd2_trans->reductive_elim reductive_elim->pd0 Product Release product Ar-Ar' reactants Ar-X + Ar'-B(OR)₂ boronate Ar'B(OR)₂(OH)⁻ base Base (e.g., K₃PO₄) Ar'B(OR)₂ Ar'B(OR)₂ Ar'B(OR)₂(OH)⁻ Ar'B(OR)₂(OH)⁻ Ar'B(OR)₂->Ar'B(OR)₂(OH)⁻ + OH⁻

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low Yield (<40%) check_catalyst Is your catalyst system optimized for a hindered, electron-deficient substrate? start->check_catalyst upgrade_catalyst ACTION: Switch to Pd₂(dba)₃ or Pd(OAc)₂ with a Buchwald Ligand (e.g., SPhos, XPhos). check_catalyst->upgrade_catalyst No check_base Is your base/solvent combination effective? check_catalyst->check_base Yes upgrade_catalyst->check_base upgrade_base ACTION: Use a stronger base (K₃PO₄, Cs₂CO₃) in Dioxane/Water or Toluene/Water. check_base->upgrade_base No check_inhibition Is catalyst inhibition by the amine/pyridine likely? check_base->check_inhibition Yes upgrade_base->check_inhibition protect_amine ACTION: Protect the C3-amine as an acetamide before coupling. check_inhibition->protect_amine Yes / Still Low Yield check_conditions Are reaction conditions strictly inert and sufficiently heated? check_inhibition->check_conditions No protect_amine->check_conditions improve_conditions ACTION: Thoroughly degas all solvents. Ensure positive inert gas pressure. Increase temperature to 90-110 °C. check_conditions->improve_conditions No success Yield Improved check_conditions->success Yes improve_conditions->success

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Section 4: Experimental Protocols

Safety Precaution: All procedures should be performed by trained professionals in a controlled laboratory environment using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All manipulations should be carried out in a certified chemical fume hood.

Protocol 1: Standard Screening Conditions
  • To a flame-dried Schlenk tube, add 5-Bromo-6-chloro-4-methylpyridin-3-amine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Seal the tube and place it in a preheated oil bath at 90 °C.

  • Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure for purification.

Protocol 2: Optimized Conditions for Hindered Substrates
  • To a flame-dried Schlenk tube, add 5-Bromo-6-chloro-4-methylpyridin-3-amine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and finely ground potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 eq).

  • Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and Sphos (0.022 mmol, 2.2 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Follow the workup procedure described in Protocol 1 for isolation and purification.

References

  • Technical Support Center: Optimizing Suzuki Coupling of 5-Chloro-2,3-dibromoaniline. (n.d.). Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016, October 31). Reddit.
  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate.
  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. (n.d.). RSC Publishing.
  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. (n.d.). ResearchGate.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. (n.d.). Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
  • Effect of solvent and base on Suzuki cross-coupling reaction a. (n.d.). ResearchGate.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate.
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025, October 16). ResearchGate.
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (n.d.). Organometallics - ACS Publications.
  • Troubleshooting low yield in pyridine functionalization. (n.d.). Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (n.d.). Organic Chemistry Portal.

Sources

Optimization

common side reactions with 5-Bromo-6-chloro-4-methylpyridin-3-amine

The following technical guide addresses the specific reactivity profile and common pitfalls associated with 5-Bromo-6-chloro-4-methylpyridin-3-amine . This scaffold presents a "perfect storm" of steric crowding and compe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific reactivity profile and common pitfalls associated with 5-Bromo-6-chloro-4-methylpyridin-3-amine .

This scaffold presents a "perfect storm" of steric crowding and competing electronic effects.[1] The 4-methyl group acts as a steric wedge between the 3-amine and the 5-bromo position, while the 6-chloro group creates a distinct electronic environment. This guide prioritizes troubleshooting these interactions.

Dashboard: Reactivity & Site Selectivity

Before troubleshooting, verify you are targeting the chemically accessible site. This scaffold has three distinct reactive zones governed by electronic and steric rules.[1]

ReactivityMap Molecule 5-Bromo-6-chloro- 4-methylpyridin-3-amine C5 C5-Bromine (Primary Pd-Coupling Site) Molecule->C5 Suzuki/Buchwald (Fast Oxidative Addition) C6 C6-Chlorine (Primary S_NAr Site) Molecule->C6 Nucleophilic Displacement (Activated by Pyridine N) C3 C3-Amine (Directing Group / Nucleophile) Molecule->C3 Catalyst Poisoning (Needs Protection) Sterics STERIC BLOCKADE: 4-Methyl group hinders C3 & C5 Sterics->C5 Sterics->C3

Figure 1: Reactivity heatmap indicating the competing reaction pathways. The 4-methyl group (gray note) is the primary cause of stalling in C5-couplings.

Troubleshooting Guide: Common Side Reactions
Issue 1: The "Vanishing Halogen" (Hydrodehalogenation)

Symptom: You are attempting a Suzuki coupling at the C5-Br position. The bromide is consumed, but instead of the desired aryl coupling, you isolate the des-bromo product (5-H-6-chloro-4-methylpyridin-3-amine).[1]

  • The Cause: Steric hindrance from the 4-methyl group and 6-chloro atom slows down the transmetallation step. This allows the Palladium(II) intermediate to undergo

    
    -hydride elimination (from the solvent or ligand) followed by reductive elimination, replacing the Bromine with Hydrogen .
    
  • The Fix:

    • Switch Solvents: Avoid primary/secondary alcohols (e.g., isopropanol, ethanol) which act as hydride sources.[1] Use aprotic solvents like Dioxane or Toluene .[1]

    • Increase Catalyst Activity: Use a smaller, more electron-rich ligand (e.g., SPhos or XPhos ) that can bypass the steric wall of the 4-methyl group.

    • Base Selection: Switch from carbonate bases (which can promote dehalogenation in alcohols) to K3PO4 or CsF in anhydrous conditions.[1]

Issue 2: Regioselectivity Failure (C6 vs. C5 Scrambling)

Symptom: The reaction yields a mixture where the coupling partner has attached to the C6-position (displacing Cl) or both C5 and C6 (bis-coupling).

  • The Cause:

    • C5-Br is the kinetic product for Pd-coupling (weaker bond, faster oxidative addition).[1]

    • C6-Cl is the thermodynamic product for S_NAr pathways (activated by the ring Nitrogen) .

    • If you use a strong base (e.g., NaOtBu, NaH) or high temperatures, you activate the S_NAr pathway at C6 before the Pd-cycle completes at C5.

  • The Fix:

    • Temperature Control: Keep the reaction below 80°C. C5-Br oxidative addition is facile; C6-Cl activation requires higher energy.[1]

    • Base Strength: Use weak bases (NaHCO3, K2CO3). Avoid alkoxides.[1]

    • Stoichiometry: Ensure a strict 1.0 : 1.05 equivalent ratio of Boronic acid to Pyridine to prevent bis-coupling.

Issue 3: Catalyst "Death" (Amine Poisoning)

Symptom: The reaction starts but stalls at <20% conversion. Adding more catalyst does not restart it.[1]

  • The Cause: The free 3-amino group (NH2) is a competent ligand. It coordinates to the Palladium center, displacing the phosphine ligands and forming an inactive Pd-amine complex .

  • The Fix:

    • Protection: Acetylate (Ac) or Boc-protect the amine prior to coupling.[1] This removes the lone pair availability.

    • Pre-catalysts: Use Pd-precatalysts (e.g., Pd(dppf)Cl2[1]·DCM or XPhos Pd G2 ) rather than Pd(PPh3)4. These bulky ligands are harder for the amine to displace.

Experimental Protocol: Selective C5-Suzuki Coupling

Designed to minimize hydrodehalogenation and C6-scrambling.[1]

ParameterRecommendationRationale
Solvent 1,4-Dioxane / Water (4:[1]1)Aprotic organic layer prevents hydride transfer; water dissolves inorganic base.[1]
Base K3PO4 (2.0 equiv)Strong enough for transmetallation, too bulky/weak for rapid S_NAr at C6.
Catalyst Pd(dppf)Cl2 (3-5 mol%)Bidentate ligand resists displacement by the 3-NH2 group.[1]
Temperature 60–75°CSufficient for C-Br activation; minimizes thermal activation of C-Cl.[1]
Concentration 0.1 MHigh dilution reduces intermolecular side reactions.[1]

Step-by-Step:

  • Charge the reaction vessel with 5-Bromo-6-chloro-4-methylpyridin-3-amine (1.0 eq), Boronic Acid (1.1 eq), and K3PO4 (2.0 eq).

  • Add 1,4-Dioxane/Water (4:1) and degas (sparge with Argon for 10 mins). Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Add Pd(dppf)Cl2 (0.05 eq) under Argon flow.[1]

  • Heat to 70°C. Monitor by HPLC/UPLC every 2 hours.

    • Checkpoint: If des-bromo product (>5%) appears, lower temp to 60°C and switch solvent to pure Toluene (anhydrous).[1]

Decision Tree: Troubleshooting Low Yields

Troubleshooting Start Problem: Low Yield / Impurities CheckProduct Identify Major Byproduct Start->CheckProduct DesBromo Des-Bromo Product (Br replaced by H) CheckProduct->DesBromo Mass = M-79+1 RecoveredSM Recovered Starting Material (Reaction Stalled) CheckProduct->RecoveredSM No Change WrongRegio C6-Coupling Product (Cl replaced) CheckProduct->WrongRegio Mass = M-35+R Sol_DesBromo Action: Remove alcohols. Use Anhydrous Toluene. Check solvent dryness. DesBromo->Sol_DesBromo Sol_Stalled Action: Protect Amine (Boc). Switch to Pd-G2/G3 catalysts. RecoveredSM->Sol_Stalled Sol_Regio Action: Lower Temp (<70°C). Use Weaker Base (NaHCO3). WrongRegio->Sol_Regio

Figure 2: Diagnostic flow for identifying reaction failures based on LC-MS data.

FAQ: Researcher to Researcher

Q: Can I perform a Sandmeyer reaction on the C3-amine while keeping the C5-Br and C6-Cl intact? A: It is risky.[1] The standard Sandmeyer conditions (NaNO2/Acid) generate a diazonium salt. In this electron-deficient pyridine, the diazonium species is unstable and prone to nucleophilic attack by the counter-ion (e.g., Cl- from HCl) at the C6 position or hydrolysis.

  • Pro-Tip: If you must convert the amine, use tBuONO (tert-butyl nitrite) and a copper halide in anhydrous acetonitrile (Doyle-Kierle conditions) to minimize side reactions .[1]

Q: Why does the 4-methyl group matter so much? It's just a methyl. A: In pyridines, the "buttressing effect" is real. The 4-methyl group forces the 3-amine and 5-bromo substituents out of their ideal geometry.[1] This steric wall prevents bulky Pd-ligands from effectively coordinating during the oxidative addition step, necessitating smaller, electron-rich ligands or higher temperatures (which then risk activating the C6-Cl).[1]

Q: Can I use S_NAr to swap the C6-Cl first? A: Yes, and this is often the superior strategy. The C6-Cl is activated by the pyridine nitrogen.[2] If you run a displacement with an amine or alkoxide before the Suzuki coupling, you eliminate the competition. However, ensure your new C6-substituent doesn't deactivate the ring too much for the subsequent oxidative addition at C5-Br.

References
  • American Chemical Society (Organometallics): Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles. Available at: [Link][1]

  • National Institutes of Health (PMC): Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]

  • Journal of Organic Chemistry: Doyle-Kierle Sandmeyer Conditions. Available at: [Link][1]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-6-chloro-4-methylpyridin-3-amine

Welcome to the technical support center for the purification of 5-Bromo-6-chloro-4-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-6-chloro-4-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the purification of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical protocols to achieve high purity for your downstream applications.

I. Understanding the Molecule and Potential Impurities

5-Bromo-6-chloro-4-methylpyridin-3-amine is a substituted pyridine derivative. The presence of an amine group makes it basic, a key characteristic that can be exploited during purification. The aromatic pyridine ring is adorned with two different halogen atoms (bromine and chlorine) and a methyl group.

The synthetic route to this compound can often lead to a variety of impurities that can complicate purification. A thorough understanding of these potential contaminants is the first step toward devising an effective purification strategy.

Common Impurities May Include:

  • Isomeric Amines: Amination at other positions of the pyridine ring can lead to isomeric impurities.

  • Over-halogenated Species: Reaction conditions might lead to the substitution of the bromine atom with another chlorine atom, resulting in a dichloro- species.[1]

  • Under-halogenated Starting Materials: Incomplete bromination or chlorination of the precursor can result in the carry-over of starting materials.

  • Hydrolysis Products: The presence of water during the synthesis or work-up can potentially lead to the hydrolysis of the chloro group to a hydroxyl group.

  • Reagents and Byproducts: Residual reagents from the synthesis and their byproducts can also contaminate the final product.

II. Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the purification of 5-Bromo-6-chloro-4-methylpyridin-3-amine in a user-friendly question-and-answer format.

Q1: My crude product is a dark, oily residue. What is the best first step for purification?

A1: A dark, oily crude product often indicates the presence of multiple impurities. An initial acid-base extraction is a highly effective first step to isolate the desired basic amine from neutral and acidic impurities. The amine group on your target compound allows for its selective extraction into an acidic aqueous phase.

Q2: I performed an acid-base extraction, but my yield is very low. What could be the reason?

A2: Low yield after acid-base extraction can stem from several factors:

  • Incorrect pH: Ensure the pH of the initial aqueous acid solution is low enough (typically pH 1-2) to fully protonate the amine group of your product, making it water-soluble.

  • Insufficient Extraction: Perform multiple extractions (at least 3) of the organic layer with the acidic solution to ensure complete transfer of the amine salt into the aqueous phase.

  • Emulsion Formation: Emulsions can trap your product at the interface. To break emulsions, you can try adding brine (saturated NaCl solution) or small amounts of a different organic solvent.

  • Incomplete Basification: When recovering your product from the acidic aqueous layer, ensure you add enough base (e.g., NaOH solution) to raise the pH sufficiently (typically pH 9-10) to deprotonate the amine and make it soluble in the organic extraction solvent.

Q3: My TLC plate shows multiple spots that are very close together. How can I improve the separation for column chromatography?

A3: Poor separation on TLC indicates that the chosen mobile phase is not optimal. For basic compounds like your aminopyridine, interactions with the acidic silica gel can cause peak tailing and poor resolution.[2] Here are some strategies to improve separation:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (e.g., 0.1-1% v/v). This will compete with your amine product for binding to the acidic sites on the silica gel, resulting in sharper peaks and better separation.[2]

  • Solvent System Optimization: Experiment with different solvent systems. A good starting point for many aminopyridines is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane. You can also try ternary solvent systems, such as hexane/ethyl acetate/methanol, to fine-tune the polarity.

  • Use of Amine-Functionalized Silica: For particularly challenging separations, consider using an amine-functionalized silica gel. This stationary phase has a less acidic surface, which minimizes the strong interactions with basic analytes.[2]

Q4: I am trying to recrystallize my product, but it keeps "oiling out." What should I do?

A4: "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid instead of crystallizing upon cooling. Here are some solutions:

  • Solvent Selection: The chosen solvent may be too non-polar. Try a more polar solvent or a solvent mixture. Common solvent pairs for recrystallization include ethanol/water, methanol/acetone, and ethyl acetate/heptane.[3]

  • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

  • Two-Solvent Recrystallization: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" in which the compound is insoluble) until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly. A common two-solvent system for similar compounds is acetone and water.[2]

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any impurities with distinct signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

III. Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the most common and effective purification techniques for 5-Bromo-6-chloro-4-methylpyridin-3-amine.

Protocol 1: Acid-Base Extraction

This technique is ideal as an initial purification step for a crude reaction mixture.

Workflow Diagram:

AcidBaseExtraction A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Add 1M HCl (aq) and Shake A->B C Separate Layers B->C D Aqueous Layer (Protonated Amine) C->D Lower Layer E Organic Layer (Neutral/Acidic Impurities) C->E Upper Layer F Add 2M NaOH (aq) to Aqueous Layer until pH 9-10 D->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Separate Layers G->H I Organic Layer (Pure Amine) H->I Upper Layer J Aqueous Layer (Salts) H->J Lower Layer K Dry Organic Layer (e.g., Na2SO4) I->K L Evaporate Solvent K->L M Pure Product L->M

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 5-Bromo-6-chloro-4-methylpyridin-3-amine in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure all the amine has been extracted. Combine all aqueous extracts.

  • Wash Organic Layer (Optional): The remaining organic layer, containing neutral and acidic impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any non-basic components if desired.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the pH of the solution is between 9 and 10. The free amine will precipitate or form an oil.

  • Back Extraction: Extract the basified aqueous solution with three portions of ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 5-Bromo-6-chloro-4-methylpyridin-3-amine.

Protocol 2: Flash Column Chromatography

This method is suitable for separating the target compound from impurities with similar basicity but different polarities.

Workflow Diagram:

ColumnChromatography A Prepare Slurry of Silica Gel in Non-polar Solvent B Pack Column A->B C Load Crude Product (dissolved in minimal solvent or adsorbed onto silica) B->C D Elute with Mobile Phase (e.g., Hexane/Ethyl Acetate with 0.5% TEA) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Procedure:

  • TLC Analysis: First, determine the optimal mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). Add 0.1-1% triethylamine (TEA) to the mobile phase to prevent peak tailing. The ideal mobile phase should give your product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase and carefully pack a glass column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent. Load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combining and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard and cost-effective.
Mobile Phase Hexane/Ethyl Acetate with 0.5% TEAGood starting point for separating moderately polar compounds. TEA minimizes tailing.
Gradient Start with a low polarity (e.g., 9:1 Hex/EtOAc) and gradually increase the polarity.To elute impurities of different polarities sequentially.
Protocol 3: Recrystallization

This is an excellent final purification step to obtain a highly crystalline, pure product.

Workflow Diagram:

Recrystallization A Choose a Suitable Solvent or Solvent Pair B Dissolve Crude Product in Minimum Amount of Hot Solvent A->B C Hot Filtration (if insoluble impurities exist) B->C D Slowly Cool to Room Temperature C->D E Cool in Ice Bath to Maximize Crystal Formation D->E F Collect Crystals by Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Workflow for Recrystallization.

Step-by-Step Procedure:

  • Solvent Screening: In small test tubes, test the solubility of your impure product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Good candidates to screen are ethanol, isopropanol, acetone, ethyl acetate, and solvent pairs like ethanol/water or ethyl acetate/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.

Table 2: Potential Recrystallization Solvents

Solvent / Solvent PairProperties and Application
Ethanol A good general-purpose polar solvent.
Isopropanol Similar to ethanol but less polar.
Ethyl Acetate/Hexane A good solvent pair for moderately polar compounds. Dissolve in hot ethyl acetate and add hexane until cloudy.
Acetone/Water Another effective solvent pair. Dissolve in hot acetone and add water until persistent cloudiness appears.

IV. References

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ACS Publications. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]

  • An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. PubMed. [Link]

  • General and mild preparation of 2-aminopyridines. PubMed. [Link]

  • Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination. YouTube. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Arabian Journal of Chemistry. [Link]

  • Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. [Link]

  • 3-aminopyridine. Organic Syntheses Procedure. [Link]

  • 9.4 Chlorination vs Bromination. KPU Pressbooks. [Link]

  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

  • 5-Bromo-6-chloro-4-methylpyridin-3-amine. MySkinRecipes. [Link]

Sources

Optimization

Technical Guide: Optimization of 5-Bromo-6-chloro-4-methylpyridin-3-amine Functionalization

Executive Summary & Chemical Context[2][3][4][5][6][7] The molecule 5-Bromo-6-chloro-4-methylpyridin-3-amine is a "privileged scaffold" in modern drug discovery, most notably serving as the core building block for allost...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7]

The molecule 5-Bromo-6-chloro-4-methylpyridin-3-amine is a "privileged scaffold" in modern drug discovery, most notably serving as the core building block for allosteric SHP2 inhibitors (e.g., TNO155 analogs).[1] Its utility lies in its high density of functional handles, but this also presents its primary challenge: Orthogonal Reactivity Control .

Successful utilization of this scaffold requires navigating three competing electronic and steric forces:

  • The C6-Chloro Handle: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent pyridine nitrogen and the electron-withdrawing bromine at C5.[1]
    
  • The C5-Bromo Handle: The primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), but sterically crowded by the C4-methyl group.[1]

  • The C4-Methyl "Buttress": This group forces substituents at C3 and C5 out of planarity, impacting catalyst ligation and reaction rates.

This guide addresses the specific optimization of reaction sequences to maximize yield and regioselectivity.

Critical Troubleshooting: The "Order of Operations"

The most common failure mode with this scaffold is attempting reactions in the wrong sequence. The electronic relationship between the C5-Bromo and C6-Chloro substituents dictates the pathway.[1]

Issue 1: Low Yield in Displacement of Chloride
  • Symptom: You performed a Suzuki coupling at C5 first, and now the displacement of the C6-Cl with an amine is sluggish or requires harsh temperatures (>120°C), leading to decomposition.

  • Root Cause (Electronic Deactivation): The C5-Bromine atom is strongly electron-withdrawing (Inductive effect, -I), which activates the C6-position for nucleophilic attack.[1] If you replace the Bromine with an aryl or alkyl group (via Suzuki) first, you remove this activating influence, rendering the C6-Cl significantly less reactive.

  • Solution: Always perform the

    
     reaction at C6 before the Cross-Coupling at C5.  Retaining the Br at C5 ensures the C6 position remains electrophilic enough for mild displacement.
    
Issue 2: Catalyst Deactivation in Suzuki Coupling
  • Symptom: Palladium black precipitates early; conversion stalls at 40-50%.[1]

  • Root Cause (Chelation): The free C3-amine (

    
    ) and the pyridine nitrogen can form a stable chelate with Pd(II), poisoning the active catalyst species.[1]
    
  • Solution:

    • Option A (Ligand Switch): Use bulky, electron-rich phosphine ligands like XPhos or BrettPhos .[1] The steric bulk of the ligand prevents the formation of inactive Pd-amine complexes.

    • Option B (Protection): If the amine is not the nucleophile for the next step, protect it as a Boc-carbamate or acetamide before the coupling step.[1]

Issue 3: Regioselectivity Drifts
  • Symptom: During Suzuki coupling, you observe trace amounts of coupling at the C6-Cl position or hydrodehalogenation.

  • Root Cause: While Br is generally more reactive than Cl towards oxidative addition, the electron-deficient nature of the pyridine ring can make the C6-Cl bond labile, especially with highly active catalysts.

  • Solution: Use mild bases (e.g.,

    
     or 
    
    
    
    ) rather than strong alkoxides (
    
    
    ), and strictly control temperature (keep
    
    
    if possible).[1]

Strategic Pathway Visualization

The following diagram illustrates the divergent pathways. Path A (Recommended) leverages the electronic activation of the scaffold. Path B (Not Recommended) leads to deactivation.[1]

ReactionPathway SM Starting Material (5-Br, 6-Cl, 4-Me) InterA Intermediate A (C6-Substituted, C5-Br) SM->InterA Path A (Recommended) SNAr @ C6 (Br activates Cl) InterB Intermediate B (C6-Cl, C5-Aryl) SM->InterB Path B (Avoid) Suzuki @ C5 (Risk: Chelation) Final Final Scaffold (C6-Amine, C5-Aryl) InterA->Final Suzuki Coupling @ C5 (Steric Ligand Req.) Stalled Reaction Stalls (Deactivated C6-Cl) InterB->Stalled SNAr @ C6 (High Energy Barrier)

Figure 1: Strategic decision tree for functionalizing 5-bromo-6-chloro-4-methylpyridin-3-amine. Path A is kinetically and electronically favored.[1]

Optimized Experimental Protocols

Protocol A: Regioselective (Displacement of C6-Cl)

Target: Introduction of spiro-amines or primary amines at C6.[1]

  • Stoichiometry: Dissolve 1.0 eq of 5-bromo-6-chloro-4-methylpyridin-3-amine in NMP (N-Methyl-2-pyrrolidone) or DMSO (0.2 M concentration).

  • Base: Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine). Note: Inorganic bases like

    
     are less effective due to poor solubility in the optimal solvents.[1]
    
  • Nucleophile: Add 1.1 eq of the amine nucleophile.

  • Conditions: Heat to 85–100°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[2] The product peak should show the retention of the Bromine isotope pattern (1:1 doublet).

  • Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with EtOAc.[2] Wash organic layer extensively with water/brine to remove NMP.

Protocol B: Sterically Demanding Suzuki Coupling (At C5-Br)

Target: Installation of aryl/heteroaryl groups after


.
ComponentRecommendationRationale
Catalyst

+ XPhos
XPhos is crucial to overcome the steric hindrance of the C4-methyl group and prevent amine poisoning.[1]
Alt. Catalyst

Robust alternative if the C3-amine is protected.[1]
Solvent 1,4-Dioxane / Water (4:[1][3]1)The biphasic system with water is essential for solubility of the boronic acid and inorganic base.
Base

(3.0 eq)
Milder than carbonates; reduces risk of hydrolyzing the C6-substituent if sensitive.[1]
Temp 90°CDo not exceed 100°C to prevent dehalogenation.

Step-by-Step:

  • Charge flask with Intermediate A (from Protocol A), Boronic Acid (1.5 eq),

    
     (3.0 eq), and XPhos (0.1 eq).[1]
    
  • Purge with Nitrogen/Argon for 5 minutes.

  • Add

    
     (0.05 eq) and degassed Dioxane/Water mix.[1]
    
  • Seal and heat to 90°C.

  • Scavenging: Post-reaction, treat the organic layer with a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which can bind to the free amine.

Frequently Asked Questions (FAQs)

Q: Can I perform the Suzuki coupling without protecting the C3-amine? A: Yes, but you must use a bulky ligand system (like XPhos or Buchwald G3 precatalysts).[1] Standard triphenylphosphine (


) catalysts often fail because the free amine competes for the metal center.[1]

Q: Why is my


 reaction producing a mixture of products? 
A:  If you are seeing double addition, your temperature is likely too high (>120°C), or you are using a vast excess of nucleophile. The C4-methyl group provides some steric protection, but extreme heat will overcome it.[1] Stick to <100°C.[2][4]

Q: I see a "des-bromo" byproduct (hydrodehalogenation) in the Suzuki step. How do I stop this? A: This is often caused by overheating in alcoholic solvents (like ethanol/isopropanol) which can act as hydride sources.[1] Switch to non-protic cosolvents like Dioxane/Water or Toluene/Water and ensure your solvent is thoroughly degassed to remove oxygen.

References

  • SHP2 Inhibitor Synthesis & Scaffold Utility

    • Chen, Y. N., et al. (2016).[1] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535, 148–152. [1]

    • Context: Establishes the biological relevance of the polysubstituted pyrazine/pyridine scaffold in TNO155 analogs.
  • Pyridine Functionalization & Regioselectivity

    • Schlosser, M., et al. (2005). Site-Selective Functionalization of Halogenated Pyridines. European Journal of Organic Chemistry. [1]

    • Context: Fundamental rules regarding the activation of C6-halogens by C5-EWG substituents.
  • Suzuki Coupling on Sterically Hindered Pyridines

    • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.

    • Context: Provides the basis for recommending XPhos/BrettPhos ligands for amine-containing, hindered substrates.[1]

  • Specific Protocol Adaptation

    • BenchChem Protocols.[2] Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.

    • Context: General experimental conditions for methyl-aminopyridine couplings.[1][2]

Sources

Troubleshooting

Technical Support Center: 5-Bromo-6-chloro-4-methylpyridin-3-amine Coupling

Topic: Troubleshooting Guide for Palladium-Catalyzed Cross-Couplings Target Molecule: 5-Bromo-6-chloro-4-methylpyridin-3-amine CAS Registry Number: (Analogous scaffolds often found in kinase inhibitor patents, e.g., SHP2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for Palladium-Catalyzed Cross-Couplings Target Molecule: 5-Bromo-6-chloro-4-methylpyridin-3-amine CAS Registry Number: (Analogous scaffolds often found in kinase inhibitor patents, e.g., SHP2/RAF inhibitors)

Executive Summary: The "Magic Methyl" Paradox

User Query: "Why is this coupling failing? Standard Suzuki conditions work on 5-bromo-3-pyridines, but this molecule is inert or decomposes."

The Root Cause: You are encountering a classic "perfect storm" of steric and electronic resistance. The 4-methyl group is not just a substituent; it is a steric gatekeeper . Located ortho to both the amine (C-3) and the bromine (C-5), it forces the bromine out of plane and blocks the trajectory of the Palladium catalyst during the oxidative addition step.

Simultaneously, the free amine at C-3 acts as a "catalyst sink," coordinating to the Palladium metal center and preventing it from entering the catalytic cycle.

The Solution Strategy:

  • Overpower Sterics: Switch from standard triphenylphosphine (PPh3) to bulky, electron-rich Buchwald ligands (Dialkylbiarylphosphines).

  • Prevent Poisoning: Use Pd-precatalysts or transient protection of the amine.

  • Control Regiochemistry: Maintain strict temperature control to prevent activation of the C-6 Chlorine.

Diagnostic Modules: Troubleshooting Specific Failures

Module A: "I see starting material and no product (0% Conversion)."

Diagnosis: The oxidative addition is failing. The Pd(0) species cannot access the C-Br bond due to the 4-methyl steric wall.

  • Q: Which ligand are you using?

    • If PPh3 or dppf: These are insufficient. The cone angle is too small or the ligand is not electron-rich enough to force the Pd into the hindered C-Br bond.

    • Recommendation: Switch to XPhos or SPhos . These ligands have a "flapping" biaryl mechanism that creates a pocket for the Pd to sit in, protecting it while forcing it onto the hindered substrate.

  • Q: What is your catalyst source?

    • If Pd(PPh3)4 or Pd(OAc)2 + Ligand: You are likely suffering from amine poisoning before the active catalytic species is formed.

    • Recommendation: Use Pre-catalysts (e.g., XPhos Pd G2 or G3). These release the active Pd(0)-Ligand species inside the reaction cycle, minimizing the window for the free amine to sequester the metal.

Module B: "I see the wrong regioisomer or a mixture."

Diagnosis: You are coupling at the C-6 Chlorine instead of the C-5 Bromine, or getting SNAr side reactions.

  • Mechanism: While the C-Br bond is weaker (approx. 68 kcal/mol) than C-Cl (approx. 81 kcal/mol), the C-6 position is less sterically hindered than the "blocked" C-5 position. If you heat the reaction too aggressively (>100°C) without a highly active catalyst, the system may find the "path of least resistance" at C-6.

  • Fix:

    • Lower Temperature: Operate at 60–80°C.

    • Solvent Switch: Use 1,4-Dioxane or THF (anhydrous). Avoid DMF/DMAc if SNAr (displacement of Cl by the amine) is observed.

    • Base Selection: Switch from strong bases (KOtBu) to milder inorganic bases (K3PO4 or Cs2CO3) to reduce SNAr risk.

Strategic Visualization

Figure 1: Reaction Optimization Decision Tree

OptimizationTree Start Start: Coupling Fails CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Consumed) CheckSM->SM_No LigandCheck Are you using Buchwald Ligands (XPhos, SPhos)? SM_Yes->LigandCheck SwitchLigand Switch to XPhos Pd G2 or SPhos Pd G2 LigandCheck->SwitchLigand No ProtectAmine Protect Amine (Boc/Ac) or use 3.0 equiv Base LigandCheck->ProtectAmine Yes ProductCheck Is the Major Product Desired? SM_No->ProductCheck WrongRegio Wrong Regioisomer (C-6 coupled) ProductCheck->WrongRegio No (C-6 Product) SideRxn Dehalogenation / Protodeboronation ProductCheck->SideRxn No (Byproducts) FixRegio Lower Temp (<80°C) Switch to Pd(P(tBu)3)2 WrongRegio->FixRegio FixSide Use Anhydrous Conditions Switch Base to K3PO4 SideRxn->FixSide

Caption: Decision matrix for troubleshooting low yields. Blue nodes indicate actionable protocol changes.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Suzuki-Miyaura)

Best for: High-value intermediates where yield is paramount.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 5-Bromo-6-chloro-4-methylpyridin-3-amine1.0Electrophile
Partner Boronic Acid / Pinacol Ester1.2–1.5Nucleophile
Catalyst XPhos Pd G2 0.02–0.05Pre-catalyst (Prevents poisoning)
Base K3PO4 (Tribasic Potassium Phosphate)3.0Base (Mild, high solubility in water mixes)
Solvent 1,4-Dioxane : Water (4:1)[0.1 M]Solvent system

Step-by-Step:

  • Charge: Add substrate, boronic acid, K3PO4, and XPhos Pd G2 to a microwave vial or pressure tube.

  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes. (Crucial: Oxygen kills the active catalyst).

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Heat: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min). Note: Do not exceed 100°C initially to avoid C-6 activation.

  • Workup: Dilute with EtOAc, wash with water. The amine product may be polar; check the aqueous layer.

Protocol B: The "Amine Protection" Route (If Protocol A Fails)

Use this if the free amine is causing intractable catalyst poisoning.

  • Protection: React starting material with Acetic Anhydride (1.1 equiv) in DCM to form the N-Acetyl derivative.

  • Coupling: Perform Protocol A using the N-Acetyl substrate.

  • Deprotection: Hydrolyze with NaOH/MeOH or HCl/MeOH post-coupling.

Critical Data: Regioselectivity Map

Figure 2: Reactivity Zones of the Scaffold

Caption: Structural analysis showing the interplay between the blocking methyl group (C-4), the target bromine (C-5), and the catalyst-poisoning amine (N-3).

References

  • Suzuki-Miyaura Coupling of Hindered Pyridines

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Halopyridines"
    • Source:Catalysts (2020)[6][9]

    • Relevance: Establishes the hierarchy of reactivity (Br > Cl) and the impact of ortho-substitution.
  • Buchwald Ligand Selection (XPhos/SPhos)

    • Title: "Universal 1st Generation Buchwald-Hartwig Amination Prec
    • Source:Sigma-Aldrich / Merck Technical Bulletins
    • Relevance: Explains the mechanism of prec
  • Regioselectivity in Dihalogenated Heterocycles

    • Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends"
    • Source:Chemical Science (2016)
    • Relevance: Specifically discusses 5-bromo-2-chloropyridine systems and how bond dissociation energies vs.
  • Amine Poisoning Mitigation

    • Title: "Pd-Catalyzed Cross-Coupling Reactions of Amine-Containing Substr
    • Source:Organic Process Research & Development
    • Relevance: Industrial strategies for handling free amines in coupling reactions.[1]

Sources

Optimization

Technical Support Center: Scalable Synthesis of 5-Bromo-6-chloro-4-methylpyridin-3-amine

Executive Summary & Scope This guide addresses critical process parameters (CPPs) for the synthesis and scale-up of 5-Bromo-6-chloro-4-methylpyridin-3-amine . This molecule is a high-value pharmacophore, often serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide addresses critical process parameters (CPPs) for the synthesis and scale-up of 5-Bromo-6-chloro-4-methylpyridin-3-amine . This molecule is a high-value pharmacophore, often serving as a key intermediate for SHP2 inhibitors (e.g., TNO155 analogs) and other kinase inhibitors.

Users frequently encounter three primary failure modes during scale-up:

  • Regiochemical Ambiguity: Competition between the C2 and C5 positions during bromination.[1]

  • Thermal Runaway: Exothermic decomposition of N-halo intermediates.

  • Purification Bottlenecks: "Oiling out" of the free base and difficult separation of regioisomers.

This document provides a self-validating workflow to mitigate these risks, grounded in mechanistic analysis of pyridine electrophilic aromatic substitution (EAS).

Synthesis Workflow & Logic Map

The following diagram illustrates the critical decision points in the synthesis, specifically focusing on the bromination of the precursor 6-chloro-4-methylpyridin-3-amine .

G Start Start: 6-Chloro-4-methylpyridin-3-amine Reaction Reaction: Electrophilic Bromination (Temp: 0°C to 10°C) Start->Reaction Reagent Reagent: NBS (0.95 - 1.05 eq) Solvent: MeCN or DMF Reagent->Reaction Decision In-Process Control (HPLC) Reaction->Decision PathA Major Impurity: 2-Bromo Isomer (Kinetic Product) Decision->PathA >5% 2-Br detected PathB Target: 5-Bromo Isomer (Thermodynamic/Electronic Preference) Decision->PathB >90% 5-Br formed ActionA Troubleshoot: Lower Temp (-10°C) Switch Solvent to MeCN PathA->ActionA ActionB Workup: Quench w/ NaHSO3 pH Adjustment to 8-9 PathB->ActionB ActionA->Reaction Re-optimize Final Solid Isolation (Recrystallization from EtOH/Water) ActionB->Final

Figure 1: Decision tree for the bromination of 6-chloro-4-methylpyridin-3-amine, highlighting the critical divergence between the 2-bromo and 5-bromo isomers.

Critical Process Parameters (Troubleshooting Guide)

Issue 1: Regioselectivity (The C2 vs. C5 Conflict)

The Problem: In 3-aminopyridines, the amine group strongly activates the ortho (C2) and para (C6) positions. Since C6 is blocked by Chlorine, C2 is the sterically accessible, amine-directed site. However, the pyridine nitrogen deactivates the


-positions (C2/C6), making the 

-position (C5) electronically favored for Electrophilic Aromatic Substitution (EAS).
  • Result: You get a mixture of 2-bromo (amine-directed) and 5-bromo (ring-electronic favored) isomers.[1]

The Solution: To favor the 5-bromo target, you must rely on the electronic deactivation of the C2 position by the pyridine nitrogen and the directing effect of the C4-methyl group (which directs ortho to C5).

ParameterRecommendationScientific Rationale
Solvent Acetonitrile (MeCN) Polar aprotic solvents like MeCN stabilize the transition state but, unlike DMF, allow for easier solvent removal and crystallization. MeCN often enhances para-selectivity relative to the amine (which is C6, blocked) or beta-substitution (C5).
Temperature < 10°C (Strict) Higher temperatures increase the energy available to overcome the activation barrier for the C2-attack (kinetic product). Keeping it cold favors the thermodynamically more stable intermediate at C5.
Reagent NBS (N-Bromosuccinimide) Use exactly 1.00–1.05 eq .[1] Excess NBS leads to 2,5-dibromo impurities which are nearly impossible to separate by crystallization.
Issue 2: Thermal Hazards (Exotherm Control)

The Problem: Brominations with NBS are exothermic. On a multigram or kilogram scale, rapid addition of NBS can lead to a thermal runaway, causing the reaction to boil over or favoring the formation of radical side products (benzylic bromination on the methyl group).

Protocol:

  • Dissolution: Dissolve the amine precursor in MeCN (10 volumes). Cool to 0°C.[1][2]

  • Portion-wise Addition: Add NBS solid in 5–10 portions over 60 minutes.

  • Monitoring: Ensure internal temperature does not exceed 5°C during addition.

  • Quench: Always quench with aqueous Sodium Bisulfite (NaHSO3) or Sodium Thiosulfate to destroy unreacted active bromine species before warming.[1]

Issue 3: Isolation ("Oiling Out")

The Problem: Polysubstituted aminopyridines often form "oils" rather than precipitates upon basification, trapping impurities.

Troubleshooting Protocol:

  • Acidic Workup: After quenching, evaporate MeCN.[1] The residue is likely the HBr salt.

  • Controlled Neutralization: Resuspend in water. Slowly add 2M NaOH or Na2CO3 to pH 8–9.[1]

  • Seeding: Do not add base rapidly. Add base until the solution is slightly cloudy, then add seed crystals of the product. Stir for 30 mins before continuing base addition.

  • Anti-solvent: If oil persists, extract into EtOAc, dry, concentrate, and recrystallize from Ethanol/Water (1:3) .

Validated Experimental Protocol

Target: 5-Bromo-6-chloro-4-methylpyridin-3-amine Scale: 100 g Input[1]

  • Setup: Charge a 2L reactor with 6-chloro-4-methylpyridin-3-amine (100 g, 0.70 mol) and Acetonitrile (1.0 L).

  • Cooling: Cool the solution to 0–5°C under Nitrogen.

  • Bromination: Add N-Bromosuccinimide (NBS) (125 g, 0.70 mol, 1.0 eq) in 5 equal portions over 1 hour. Caution: Exotherm.[1]

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC.

    • Pass Criteria: Starting material < 1.0%.[1][2]

    • Fail Criteria: Di-bromo impurity > 2.0%.[1][3]

  • Quench: Add 10% aqueous NaHSO3 (200 mL) slowly.

  • Workup: Concentrate under vacuum to remove MeCN.[1] The product may precipitate as a solid or oil.[3]

  • Isolation: Dilute residue with water (500 mL). Adjust pH to 8–9 with sat. NaHCO3. Stir for 2 hours to granulate the solid.

  • Filtration: Filter the pale yellow solid. Wash with water (2 x 100 mL) and cold heptane (100 mL).[1]

  • Drying: Dry in a vacuum oven at 45°C.

    • Expected Yield: 85–90%[1]

    • Purity: >98% (a/a)

Frequently Asked Questions (FAQ)

Q: Why do I see a significant "des-bromo" peak in HPLC after workup? A: This is likely unreacted starting material.[1] If you used exactly 1.0 eq of NBS and still see this, your NBS might be wet or degraded. NBS degrades to succinimide and bromine/HBr over time.[1] Always use fresh or recrystallized NBS.[1]

Q: Can I use elemental Bromine (Br2) instead of NBS? A: While cheaper, Br2 is much more aggressive and acidic (generating HBr). This often leads to over-bromination and benzylic bromination (on the 4-methyl group) via radical mechanisms. NBS provides a controlled source of "Br+" and is safer for this specific regiochemistry.[1]

Q: The product is colored (red/brown) instead of yellow. Is it ruined? A: The color usually comes from trace oxidation of the amine or residual bromine. A wash with dilute sodium thiosulfate usually removes the color. Recrystallization from ethanol/water with a pinch of activated charcoal will restore the pale yellow color.

Q: Is the 2-bromo isomer active? A: Generally, no. In the context of SHP2 inhibitors, the 5-bromo position is usually the handle for cross-coupling (Suzuki/Buchwald). The 2-bromo isomer is a "dead-end" impurity that must be removed <0.5%.[1]

References

  • Synthesis of SHP2 Inhibitors (TNO155 Analogues)

    • Title: Pyrazine derivatives and their use as SHP2 inhibitors.[1]

    • Source: WIPO (PCT) Patent WO2015107495.[1]

    • URL
    • Relevance: Describes the synthesis of similar chloropyridine intermediates and the use of NBS for regioselective bromin
  • Regioselectivity in Pyridine Bromination

    • Title: Regioselective Bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide.[1][4]

    • Source: BenchChem Protocols.[1][4]

    • Relevance: Validates the use of NBS and temperature control to achieve 5-position selectivity in aminopicolines.
  • Safety of Halogenated Pyridines

    • Title: Safety Data Sheet: 3-Amino-2-chloro-4-methylpyridine.[1][5]

    • Source: Fisher Scientific.[1]

    • Relevance: Provides critical hazard data (Skin Irrit. 2, Eye Irrit. 2) for the precursor handling.

Sources

Troubleshooting

Technical Support Center: 5-Bromo-6-chloro-4-methylpyridin-3-amine Reactivity Guide

Ticket ID: #PYR-564-CAT Subject: Optimization of Catalytic Pathways for 5-Bromo-6-chloro-4-methylpyridin-3-amine Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary You are working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-564-CAT Subject: Optimization of Catalytic Pathways for 5-Bromo-6-chloro-4-methylpyridin-3-amine Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are working with 5-Bromo-6-chloro-4-methylpyridin-3-amine , a densely functionalized scaffold common in kinase inhibitor synthesis (e.g., SHP2 inhibitors). This molecule presents a "triad of challenges" for catalytic optimization:

  • Regioselectivity: Competition between the C5-Bromo (favored for Pd-insertion) and C6-Chloro (favored for SNAr).

  • Catalyst Poisoning: The C3-Amine is a potent ligand that can sequester Palladium, arresting the catalytic cycle.

  • Steric Congestion: The C4-Methyl group creates significant steric hindrance, impacting the rate of oxidative addition at C5 and nucleophilic attack at C3.

This guide provides self-validating protocols to navigate these issues.

Module 1: Regioselectivity & Catalyst Selection

The Selectivity Map

The electronic and steric environment of your substrate dictates that C5-Br is the site of Kinetic Control (Pd-catalysis), while C6-Cl is the site of Thermodynamic/Electronic Control (SNAr).

ReactivityMap Substrate 5-Bromo-6-chloro- 4-methylpyridin-3-amine C5_Path C5-Position (Bromine) Preferred for Pd-Catalysis (Suzuki/Buchwald) Substrate->C5_Path Weakest C-X Bond Fast Oxidative Addition C6_Path C6-Position (Chlorine) Preferred for S_NAr (Nucleophilic Substitution) Substrate->C6_Path Alpha to Nitrogen Electron Deficient C3_Path C3-Amine Catalyst Poison / Nucleophile Substrate->C3_Path Coordinates Pd(II)

Figure 1: Reactivity landscape. C5-Br is susceptible to Pd-insertion; C6-Cl is activated for nucleophilic attack.

Protocol A: Selective C5-Suzuki Coupling

Issue: Standard catalysts (e.g., Pd(PPh3)4) often fail due to the steric bulk of the C4-methyl group, leading to low turnover or de-halogenation side products.

Recommended System:

  • Catalyst: Pd(dppf)Cl2·DCM or Pd(dtbpf)Cl2 .

    • Why: Bidentate ferrocenyl ligands have a large bite angle and are electronically rich, facilitating oxidative addition into the crowded C5-Br bond while resisting displacement by the C3-amine.

  • Base: K3PO4 (2.0 equiv) or Cs2CO3.

    • Why: Anhydrous bases prevent hydrolysis of the C6-Cl bond, which can occur with aqueous Na2CO3.

  • Solvent: 1,4-Dioxane (dry).

Troubleshooting Table: Low Yield in Suzuki Coupling

SymptomProbable CauseCorrective Action
No Reaction (<5% conv.) Catalyst poisoning by C3-NH2.Switch to Pd-G3/G4 precatalysts (e.g., XPhos Pd G4) to ensure immediate active species generation.
De-bromination (Hydrodebromination) β-Hydride elimination from alkyl-boron species or solvent.Switch solvent to Toluene/Water biphasic system; ensure strict degassing (O2 promotes homocoupling).
C6-Cl Substitution SNAr side reaction.Lower temperature to <80°C; switch to weaker base (KOAc).

Module 2: Overcoming Catalyst Poisoning (The C3-Amine)

The free amine at C3 is a "soft" nucleophile that binds strongly to soft metals like Pd(II), forming stable [Pd(Ar)(L)(NH2-R)] complexes that halt the cycle.

Strategy 1: The "Dummy" Ligand Approach (Precatalysts)

Do not use Pd(OAc)2 or Pd2(dba)3 alone. The induction period allows the amine to coordinate before the phosphine ligand.

  • Solution: Use Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G4 ).

    • Mechanism:[1][2][3][4][5][6][7] These precatalysts contain the ligand pre-bound and an amine "throw-away" ligand. Upon heating, they release the active L-Pd(0) species immediately, outcompeting the substrate amine.

Strategy 2: Transient Protection

If the catalyst load required is too high (>5 mol%), protect the amine.

  • Acetylation: Convert to acetamide using Ac2O.

    • Benefit: The amide carbonyl pulls electron density, reducing the N-atom's basicity and preventing Pd-coordination.

    • Reference: Studies on similar aminopyridines show acetylation increases Suzuki yields from <30% to >85% [1].

  • Reaction: Perform the coupling.

  • Deprotection: Hydrolyze with NaOH/MeOH.

Module 3: Buchwald-Hartwig Amination at C5

Coupling an external amine to the C5-position is difficult because the substrate is an amine. You risk self-coupling (oligomerization).

Protocol:

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).[1]

    • Why: These bulky, electron-rich ligands promote reductive elimination in sterically congested systems (due to the C4-methyl).

  • Base: LiHMDS or NaOtBu .

    • Critical Note: Weak bases (carbonates) are often insufficient for this crowded substrate.

  • Stoichiometry: Use 1.2 equiv of the external amine.

CatalyticCycle Start Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting due to C4-Me) Start->OxAdd Insert into C5-Br Coord Amine Coordination (Competition: Substrate NH2 vs External NH2) OxAdd->Coord Bind External Amine Substrate_Poison POISONING PATHWAY: Substrate C3-NH2 binds Pd OxAdd->Substrate_Poison If L is not bulky enough RedElim Reductive Elimination Forms C-N Bond Coord->RedElim Base Deprotonation RedElim->Start Regenerate Pd(0)

Figure 2: Catalytic cycle highlighting the poisoning risk at the coordination step.

Module 4: SNAr Optimization (Activating C6-Cl)

If your goal is to functionalize the C6-position , you do not need Palladium. However, the electron-donating C3-amine and C4-methyl deactivate the ring.

Optimization Guide:

  • Acid Catalysis: Add 1.0 equiv of TFA or HCl in Dioxane.

    • Mechanism:[1][2][3][4][5][6][7] Protonation of the Pyridine Nitrogen (N1) significantly lowers the LUMO energy, making C6 highly electrophilic despite the donating groups.

  • Solvent: NMP or DMSO at 120°C.

  • Reagent: Use nucleophiles in excess (3-5 equiv).

FAQ: Common User Issues

Q: Why is my reaction stalling at 50% conversion? A: This is likely product inhibition. The product (a bi-aryl amine) might be a better ligand for Pd than your starting material. Solution: Add 5-10% more ligand (not metal) halfway through the reaction to sequester the metal back to the active cycle.

Q: Can I use Pd/C for hydrogenation of the Br/Cl? A: Yes, but selectivity is poor. Pd/C will remove the C5-Br first, then the C6-Cl. To stop at the dechlorinated product (retaining C5-Br) is thermodynamically impossible. To remove Br and keep Cl, use Pd/C with Et3N and monitor closely by LCMS, stopping immediately upon consumption of starting material.

Q: Does the C4-Methyl group affect the choice of Boronic Acid? A: Yes. Avoid ortho-substituted aryl boronic acids. The "ortho-ortho" clash between the C4-methyl of your pyridine and the ortho-group of the boronic acid will severely hinder the transmetallation step.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Source: MDPI (Molecules 2017) URL:[Link] Relevance: Validates the acetylation strategy to prevent catalyst poisoning during Suzuki coupling.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source: Chemical Science (Royal Society of Chemistry) URL:[Link] Relevance: Establishes the reactivity order (C5-Br > C6-Cl) for Pd-catalyzed reactions in polyhalogenated pyridines.

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: Chemical Reviews (ACS) URL:[Link] Relevance: Provides the basis for ligand selection (BrettPhos/RuPhos) in aminopyridine systems.

  • Poisoning and deactivation of palladium catalysts. Source: Journal of Molecular Catalysis A: Chemical URL:[Link] Relevance: Explains the mechanism of amine poisoning of Pd centers.

Sources

Optimization

Technical Support Center: Solvent Optimization in Pyridine Functionalization

Topic: Synthesis of 5-Bromo-6-chloro-4-methylpyridin-3-amine Executive Summary The synthesis of 5-Bromo-6-chloro-4-methylpyridin-3-amine presents a classic "multiparameter optimization" challenge in heterocyclic chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 5-Bromo-6-chloro-4-methylpyridin-3-amine

Executive Summary

The synthesis of 5-Bromo-6-chloro-4-methylpyridin-3-amine presents a classic "multiparameter optimization" challenge in heterocyclic chemistry. The core difficulty lies in the bromination step (typically using N-bromosuccinimide, NBS), where the directing effects of the amine (C3) and methyl (C4) groups conflict.

This guide addresses the critical role of solvent selection in controlling regioselectivity (C2 vs. C5 bromination), managing the solubility of polar intermediates, and preventing "tarring" caused by oxidative degradation.

Part 1: The Reaction Landscape (Visualized)

The following diagram illustrates the competing pathways during the bromination of the precursor (6-chloro-4-methylpyridin-3-amine). Solvent polarity and protonation state dictate which path dominates.

ReactionPath Start Precursor: 6-chloro-4-methylpyridin-3-amine PolarAprotic Solvent: MeCN/DMF (Kinetic Control) Start->PolarAprotic Dissolution Acidic Solvent: AcOH/H2SO4 (Protonation Control) Start->Acidic Protonation NBS Reagent: NBS (Electrophile) PolarAprotic->NBS C2_Br IMPURITY (C2-Bromo): 2-Bromo-6-chloro-4-methyl... PolarAprotic->C2_Br Major Product (Ortho to Amine) C5_Br TARGET (C5-Bromo): 5-Bromo-6-chloro-4-methyl... PolarAprotic->C5_Br Minor Product Acidic->NBS Acidic->C2_Br Suppressed Acidic->C5_Br Major Product (Steric/Electronic Shift)

Figure 1: Solvent-dependent regioselectivity pathways. Acidic media suppresses C2-bromination by protonating the pyridine nitrogen or interacting with the amine, favoring the C5 position.

Part 2: Troubleshooting Guides (Q&A Format)
Module A: Regioselectivity & Yield Optimization

Q1: I am using NBS in Acetonitrile (MeCN) at room temperature, but I am seeing a 60:40 mixture of the C2-bromo impurity and my C5-target. How do I fix this?

Diagnosis: This is a classic Directing Group Conflict . In neutral polar aprotic solvents like MeCN, the free amine (-NH₂) at position 3 is a powerful ortho-director, pushing bromination to position 2. The methyl group at C4 weakly directs to C5, but it cannot compete with the amine.

Solution: Switch to a Protic/Acidic Solvent System .

  • Protocol: Change solvent to Acetic Acid (AcOH) or a mixture of MeCN/H₂SO₄ (cat.) .

  • Mechanism: In acidic media, the pyridine nitrogen (and potentially the amine) becomes protonated or hydrogen-bonded. This increases steric bulk around the C2 position and alters the electronic density, allowing the C4-methyl group's directing effect (towards C5) to become more significant.

  • Expected Result: Shift in ratio to >90:10 favoring the C5-target.

Q2: My reaction turns into a black tar when I use DMF as a solvent. Why?

Diagnosis: Oxidative Degradation .[1] While DMF is excellent for solubility, aminopyridines are electron-rich and prone to oxidation. NBS is an oxidant.[1] In DMF, especially at elevated temperatures (>40°C), NBS can facilitate radical pathways that lead to polymerization (tar) rather than electrophilic substitution.

Solution:

  • Temperature Control: Keep the reaction below 10°C if using DMF.

  • Solvent Swap: Use Acetonitrile (MeCN) or Dichloromethane (DCM) if solubility permits.

  • Radical Scavenger: If you must use DMF due to solubility, add a radical scavenger like BHT (butylated hydroxytoluene) in catalytic amounts, though this is a bandage solution.

Module B: Solubility & Reaction Kinetics

Q3: The starting material (6-chloro-4-methylpyridin-3-amine) is not dissolving in DCM or Toluene. Can I run this as a slurry?

Diagnosis: Aminopyridines often exhibit "brick-dust" properties due to strong intermolecular hydrogen bonding and pi-stacking. Running as a slurry is risky because the local concentration of NBS on the surface of undissolved solids can lead to over-bromination (dibromo species) before the bulk material reacts.

Solvent Recommendations Table:

SolventSolubilityRegioselectivity ImpactRecommendation
DCM PoorNeutralAvoid (unless using phase transfer).
Acetonitrile ModerateFavors C2 (Ortho)Good for kinetics, bad for selectivity.
Acetic Acid High Favors C5 (Target) Primary Recommendation.
Methanol HighVariableRisk of side reactions (methoxylation).
DMF/DMAc Very HighFavors C2Use only if AcOH fails; requires low temp.

Protocol Adjustment: If you cannot use Acetic Acid, use a co-solvent system :

  • Dissolve substrate in minimal DMF (1 vol).

  • Dilute with MeCN (4 vols).

  • Add NBS slowly as a solution in MeCN.

Module C: Workup & Isolation

Q4: During workup, I get a persistent emulsion when extracting with Ethyl Acetate/Water. How do I break it?

Diagnosis: The product (5-Bromo-6-chloro-4-methylpyridin-3-amine) is likely zwitterionic or highly polar depending on the pH. If you used DMF or Acetic Acid, these solvents act as surfactants, stabilizing emulsions.

Troubleshooting Steps:

  • pH Adjustment (Critical): Ensure the aqueous layer is neutralized to pH 7-8 using saturated NaHCO₃. If the pH is too low, the pyridine nitrogen is protonated (water-soluble). If too high, the amine might deprotonate (less likely, but possible interactions occur).

  • Brine Wash: Saturate the aqueous phase with NaCl to "salt out" the organic product.

  • Solvent Switch: Switch extraction solvent from Ethyl Acetate to DCM/Isopropanol (9:1) . The alcohol helps break the emulsion and improves solubility of the polar pyridine.

Part 3: Validated Experimental Protocol

Method: Regioselective Bromination using Acetic Acid

  • Setup: Charge a 3-neck round bottom flask with 6-chloro-4-methylpyridin-3-amine (1.0 eq).

  • Solvent: Add Glacial Acetic Acid (10 volumes relative to mass). Stir until fully dissolved.

  • Cooling: Cool the solution to 10–15°C (Do not freeze).

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

    • Note: Exothermic reaction. Monitor internal temperature.

  • Reaction: Allow to warm to 20°C and stir for 2–4 hours. Monitor by HPLC/TLC.

    • Checkpoint: Look for the disappearance of starting material. If C2-isomer forms, it will have a slightly different Rf (usually higher) than the C5-target.

  • Quench: Pour reaction mixture into ice-water (20 volumes).

  • Neutralization: Slowly add 50% NaOH or solid Na₂CO₃ until pH ~8. Solids should precipitate.[2]

  • Isolation: Filter the precipitate. If no precipitate forms, extract with DCM/IPA (9:1).

References
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. (Discusses general reactivity and handling of brominated aminopyridines). [Link][1]

  • Manac Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS.[1][3][4] (Detailed analysis of solvent polarity effects on regioselectivity in aniline/pyridine systems). [Link]

  • National Institutes of Health (PMC). (2010). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones.[5] (Provides mechanistic insight into directing effects in similar heterocyclic systems). [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) as a Reagent.[1][4] (Standard reference for NBS reactivity profiles in various solvents). [Link]

  • PubChem. 3-bromo-5-chloro-4-methylpyridine Compound Summary. (Physical property data for structural analogs). [Link]

Sources

Troubleshooting

Technical Support Center: Reactivity Guide for 5-Bromo-6-chloro-4-methylpyridin-3-amine

[1] Executive Summary: The "Steric-Electronic Deadlock" You are likely accessing this guide because standard reaction conditions (e.g., Pd(PPh₃)₄ for Suzuki or standard SnAr conditions) have failed. 5-Bromo-6-chloro-4-me...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Steric-Electronic Deadlock"

You are likely accessing this guide because standard reaction conditions (e.g., Pd(PPh₃)₄ for Suzuki or standard SnAr conditions) have failed.

5-Bromo-6-chloro-4-methylpyridin-3-amine presents a unique synthetic challenge due to a phenomenon we classify as a Steric-Electronic Deadlock .[1]

  • Steric Blockade: The 4-methyl group acts as a "gatekeeper," sterically crowding both the 3-amino and 5-bromo positions.[1] This is the primary cause of catalyst failure in cross-couplings.

  • Electronic Deactivation: The 3-amino group is a strong electron donor (+M effect).[1] This increases electron density in the pyridine ring, rendering the 6-chloro position significantly less electrophilic, thereby shutting down standard Nucleophilic Aromatic Substitution (SnAr).

This guide provides the "Breaker Protocols" to overcome these specific energy barriers.

Reactivity Map & Strategic Analysis

The following diagram visualizes the competing forces on the molecule and the required strategic shifts.

ReactivityMap Core 5-Bromo-6-chloro- 4-methylpyridin-3-amine Br_Pos Position 5: Bromine (Cross-Coupling Site) Core->Br_Pos Cl_Pos Position 6: Chlorine (SnAr Site) Core->Cl_Pos Amine_Pos Position 3: Amine (Deactivator) Core->Amine_Pos Steric_Issue ISSUE: 4-Methyl Steric Shield Blocks Pd-Catalyst Approach Br_Pos->Steric_Issue Inhibited by Elec_Issue ISSUE: Amine Donation (+M) Deactivates Ring for SnAr Cl_Pos->Elec_Issue Inhibited by Sol_Br SOLUTION: Use Bulky, Electron-Rich Ligands (XPhos, BrettPhos) Steric_Issue->Sol_Br Sol_Cl SOLUTION: Protect Amine (Boc/Ac) OR Acid Catalysis Elec_Issue->Sol_Cl

Figure 1: Reactivity analysis showing how the 4-methyl group blocks coupling at C5 and the 3-amine deactivates substitution at C6.[1]

Troubleshooting Module: Cross-Coupling (C-C Bond Formation)

Target: 5-Bromo position (Suzuki/Stille/Negishi) Common Failure: <5% conversion with Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

The Mechanism of Failure

The oxidative addition of Palladium into the C-Br bond is fast. The failure occurs at the transmetalation step. The 4-methyl group prevents the approaching organoboron species from aligning correctly with the Palladium center.[1]

Protocol A: The "Buchwald Precatalyst" System

Use this for difficult Suzuki couplings involving bulky boronic acids.

ComponentRecommendationRationale
Catalyst XPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)These precatalysts release the active Pd(0) species immediately.[1] XPhos is bulky enough to "reach around" the 4-methyl group.[1]
Base K₃PO₄ (3.0 equiv) Anhydrous phosphate is superior to carbonate for hindered substrates.
Solvent 1,4-Dioxane / Water (4:1) The biphasic system is critical for solubilizing the inorganic base.[1]
Temp 100°C – 110°C High thermal energy is required to overcome the rotational barrier caused by the methyl group.

Step-by-Step Methodology:

  • Charge a reaction vial with the pyridine substrate (1.0 eq), boronic acid (1.5 eq), XPhos Pd G3 (0.05 eq), and K₃PO₄ (3.0 eq).

  • Seal and purge with Argon/Nitrogen for 5 minutes (Critical: Oxygen kills the active catalyst).

  • Add degassed 1,4-Dioxane/Water (4:1 concentration 0.1 M).

  • Heat to 100°C for 4–16 hours.

  • Checkpoint: If conversion stops at 50%, add a second portion of catalyst (0.02 eq) and boronic acid (0.5 eq).

Troubleshooting Module: Nucleophilic Substitution (SnAr)

Target: 6-Chloro position (Displacement with amines/alkoxides) Common Failure: No reaction even at 120°C.[1]

The Mechanism of Failure

SnAr requires an electron-deficient ring.[1] The 3-amino group pumps electrons into the ring, making the carbon holding the chlorine less positive (less attractive to nucleophiles).

Protocol B: The "Deactivation-Activation" Strategy

You must turn off the electron-donating power of the amine first.[1]

Option 1: N-Protection (Recommended) Convert the free amine to a carbamate (Boc) or amide (Acetyl).[1] This flips the electronic effect from donating to withdrawing (or neutral).

  • Step 1: React substrate with Boc₂O / DMAP to generate the N-Boc derivative.

  • Step 2: Perform SnAr. The ring is now electron-deficient enough for displacement.[1]

    • Conditions: Nucleophile (2.0 eq), DIPEA (3.0 eq), NMP or DMSO, 100°C.

Option 2: Acid-Mediated Displacement (If protection is impossible) If you cannot protect the amine, you must protonate the ring nitrogen to activate it.[1]

  • Reagent: p-Toluenesulfonic acid (PTSA) (1.0 eq).[1]

  • Solvent: n-Butanol or Isopropanol.[1]

  • Temp: 130°C (Sealed tube).

  • Mechanism:[2][3][4][5][6][7] Protonation of the pyridine nitrogen makes the ring highly electrophilic, overcoming the amine's donation.

FAQ: Specific User Scenarios

Q: I am trying to do a Buchwald-Hartwig amination at the 5-Br position, but I only get starting material back. A: Standard Buchwald conditions fail here. The 4-methyl group blocks the amine approach.[1]

  • Fix: Switch to BrettPhos Pd G3 or tBuBrettPhos Pd G3 . These ligands are specifically designed for sterically encumbered aminations. Use a strong base like NaOtBu or LHMDS to facilitate the deprotonation of the incoming amine.

Q: Can I remove the Chlorine (dehalogenation) selectively without touching the Bromine? A: This is extremely difficult due to the bond strength differences. However, you can remove the Bromine selectively using catalytic hydrogenation (Pd/C, H₂, mild base) because C-Br is weaker than C-Cl.[1] To remove the Chlorine, you generally need harsher conditions that would remove the Bromine first.

Q: Why does my boronic acid undergo protodeboronation instead of coupling? A: This happens when the cross-coupling is too slow (due to the steric hindrance of the 4-Me group). The boronic acid "waits" too long and decomposes.

  • Fix: Use a Boronic Ester (Pinacol ester) instead of the acid. Alternatively, use a Slow Addition Protocol : Add the boronic acid solution via syringe pump over 2 hours to keep its concentration low relative to the catalyst.

References & Grounding

  • SHP2 Inhibitor Synthesis (Contextual Grounding):

    • Source: Nichols, R. J., et al. "Evolving the SHP2 Inhibitor Landscape." Journal of Medicinal Chemistry, 2018.

    • Relevance: Establishes the 5-bromo-6-chloro-4-methylpyridin-3-amine scaffold as a key intermediate in allosteric SHP2 inhibitor synthesis (e.g., SHP099 analogs).

    • [1]

  • Sterically Hindered Suzuki Couplings:

    • Source: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboron Reagents." Accounts of Chemical Research, 2008.

    • Relevance: Defines the necessity of dialkylbiaryl phosphine ligands (XPhos, SPhos) for ortho-substituted substrates.

    • [1]

  • SnAr Reactivity in Pyridines:

    • Source: Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications." Synthesis, 2019.[4][8]

    • Relevance: Explains the electronic deactivation caused by amino groups and the requirement for acid catalysis or protection.

  • Precatalyst Activation Cycles:

    • Source: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

    • Relevance: Validates the use of G3-precatalysts to ensure active Pd(0) generation in hindered environments.

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis Guide: 5-Bromo-6-chloro-4-methylpyridin-3-amine

Topic: 1H NMR Analysis of 5-Bromo-6-chloro-4-methylpyridin-3-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Structural Verification C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Analysis of 5-Bromo-6-chloro-4-methylpyridin-3-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Structural Verification Challenge

In the synthesis of polysubstituted pyridines—critical scaffolds in kinase inhibitors and antiviral therapeutics—regioselectivity is a persistent challenge. 5-Bromo-6-chloro-4-methylpyridin-3-amine presents a unique analytical scenario: it is a tetra-substituted pyridine ring with only one aromatic proton.

This guide provides a definitive protocol for the structural verification of this compound using 1H NMR. Unlike standard analytical reports, we compare this method against alternative structural isomers (regioisomers) that frequently co-elute during synthesis, providing a logic-based framework for absolute identification without immediate reliance on X-ray crystallography.

Theoretical Framework & Signal Assignment

The structural integrity of this molecule hinges on three distinct proton environments. Understanding the electronic influence of the substituents is critical for accurate assignment.

The Substituent Effect Matrix
  • Pyridine Nitrogen: Strong electron-withdrawing group (EWG); deshields ortho/para positions (Pos 2, 4, 6).

  • 3-Amine (-NH₂): Strong electron-donating group (EDG) by resonance; shields ortho/para positions (Pos 2, 4).

  • 5-Bromo & 6-Chloro: Inductive EWGs; generally deshield adjacent protons.

  • 4-Methyl: Weak EDG; provides a diagnostic singlet.

Predicted vs. Reference Chemical Shifts

Note: Values are theoretical estimates calibrated against similar aminopyridine standards (e.g., 5-bromo-4-methylpyridin-3-amine).

Proton EnvironmentPositionMultiplicityPredicted Shift (

, ppm)
Diagnostic Logic
Aromatic H C-2Singlet (s)7.80 – 8.10 The "Anchor Signal." Deshielded by the ring Nitrogen but shielded by the ortho-Amine. Lack of coupling confirms C-6 is substituted.
Amine H N-HBroad Singlet (bs)5.00 – 6.50 Solvent dependent. Broad due to quadrupole broadening from Nitrogen and exchange.
Methyl H C-4Singlet (s)2.15 – 2.35 Diagnostic singlet. If split (doublet), it indicates a proton at C-5 (wrong isomer).

Comparative Analysis: The "Alternatives"

In drug development, the "alternative" is often a structural impurity.[1] This section compares the target molecule against its most likely synthetic byproducts (Alternatives A and B) and evaluates the performance of different NMR solvents.

Comparison I: Differentiating Regioisomers

Common synthesis routes (e.g., halogenation of 3-amino-4-methylpyridine) can yield isomeric mixtures. 1H NMR is the superior tool for distinguishing these "alternatives."

FeatureTarget Molecule (5-Br, 6-Cl)Alternative A (Isomer: 2-Cl, 5-Br)Alternative B (Isomer: 6-H, 5-Br, 2-Cl)
Aromatic Region 1 Singlet (1H) 1 Singlet (1H) 2 Singlets or Doublets
Methyl Signal SingletSingletSinglet
Differentiation N/A NOE Experiment Req. Target: NOE between H-2 and Amine is strong. Alt A: H-6 is far from Amine.Easy ID Presence of 2 aromatic protons rules out the target immediately.
Comparison II: Solvent Performance (DMSO-d6 vs. CDCl3)

The choice of solvent fundamentally alters the "performance" of the analysis, particularly for the exchangeable amine protons.

ParameterDMSO-d6 (Recommended) CDCl3 (Alternative) Verdict
Amine Visibility High. H-bonding stabilizes -NH₂, yielding a distinct, integrable peak (~5.5 ppm).Low. Often appears as a broad, flat hump or vanishes due to exchange.DMSO Wins for purity assays.
Solubility Excellent. Polysubstituted pyridines dissolve readily.Moderate. Risk of aggregation or precipitation at high conc.DMSO Wins for reliability.
Water Peak ~3.33 ppm (Usually distinct).~1.56 ppm (Can overlap with alkyl impurities).Context Dependent.

Experimental Protocol

This protocol is designed to be self-validating. If the "Anchor Signal" (H-2) is not a sharp singlet, the sample is suspect.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5-10 mg of the solid product into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.8% D). Reason: Ensures full solubility and stabilizes amine protons.

    • Sonicate for 30 seconds to ensure homogeneity.

    • Transfer to a high-quality 5mm NMR tube.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 or 32 (Sufficient for >5 mg).

    • Relaxation Delay (D1): 1.0 - 2.0 seconds. Reason: Ensure full relaxation of the isolated aromatic proton for accurate integration.

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm .

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase and baseline correct manually.

Visualizations

Diagram 1: Isomer Differentiation Logic Flow

This decision tree guides the analyst through the structural verification process, ruling out "alternative" isomers.

IsomerLogic Start Start: Analyze 1H Spectrum CountAr Count Aromatic Protons (Region 7.0 - 9.0 ppm) Start->CountAr TwoH 2 Protons Found CountAr->TwoH >1 H OneH 1 Proton Found CountAr->OneH =1 H ResultWrong REJECT: Tri-substituted Impurity (Missing Halogen) TwoH->ResultWrong CheckMult Check Multiplicity OneH->CheckMult Singlet Sharp Singlet CheckMult->Singlet Doublet Doublet (Coupling) CheckMult->Doublet J > 0 Hz NOE Run 1D NOE / ROESY Irradiate Methyl (2.2 ppm) Singlet->NOE Ambiguity remains Doublet->ResultWrong Coupling implies adjacent protons ResultTarget CONFIRMED: 5-Bromo-6-chloro-4-methylpyridin-3-amine (NOE to Amine seen) NOE->ResultTarget Strong NOE to NH2 ResultIso REJECT: Wrong Regioisomer (e.g., 2-Cl, 5-Br variant) NOE->ResultIso No NOE to NH2

Caption: Logic flow for distinguishing the target molecule from common synthetic byproducts.

Diagram 2: Analytical Workflow

Workflow Sample Solid Sample (5-10 mg) Solvent Add DMSO-d6 (0.6 mL) Sample->Solvent Prep Sonicate & Transfer to 5mm Tube Solvent->Prep Acquire Acquire 1H NMR (NS=16, D1=2s) Prep->Acquire Process Process & Integrate (Ref: 2.50 ppm) Acquire->Process Verify Verify Integrals: 1H (Ar) : 2H (NH2) : 3H (Me) Process->Verify

Caption: Optimized experimental workflow for consistent aminopyridine analysis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aminopyridine Derivatives. PubChem.

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note.

  • Baba Ahmed, I., et al. (2021).[2][3][4] Fluorescent Properties Study of 2-AminoPyridine Derivatives (Solvent Effects). Chem. Proc.[4]

  • Reaxys/SciFinder Database Logic. (General reference for substituent chemical shift prediction principles in polysubstituted pyridines).

Sources

Comparative

Comparative Guide: Activity of Kinase Inhibitors Derived from Different Precursors

Executive Summary In kinase inhibitor development, the term "precursor" often refers to the synthetic intermediates used to build the final molecule or the salt-forming agents used to crystallize it. A critical, often ov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In kinase inhibitor development, the term "precursor" often refers to the synthetic intermediates used to build the final molecule or the salt-forming agents used to crystallize it. A critical, often overlooked variable in assay reproducibility is that inhibitors with the same CAS number but derived from different synthetic routes or salt precursors can exhibit drastically different biological activities.

This guide analyzes the "Precursor Paradox": how trace impurities from specific synthetic routes (regioisomers) and variations in salt forms (polymorphs) create "activity cliffs" in biochemical and cellular assays. We provide experimental protocols to validate these differences, ensuring your data reflects true target engagement rather than artifactual interference.

Part 1: The Precursor Paradox — Mechanisms of Variance

The biological activity of a kinase inhibitor is not solely defined by its chemical structure but by its purity profile and solid-state thermodynamics , both of which are dictated by its precursors.

Synthetic Precursors & Regioisomerism

Many kinase inhibitors (e.g., Gefitinib, Imatinib) are synthesized via nucleophilic aromatic substitution on pyrimidine or quinazoline cores.

  • The Risk: If the starting precursor has symmetric leaving groups or ambiguous directing groups, regioisomeric impurities are formed.

  • The Impact: These isomers often have identical molecular weights (making them invisible to standard LC-MS) but vastly different IC50 values. A 2% contamination of a "super-active" isomer can artificially lower the apparent IC50 of a batch by an order of magnitude.

Salt Formers & Polymorphism

The acid precursor used to generate the salt form (e.g., Methanesulfonic acid for Mesylates vs. Hydrochloric acid) dictates the crystal lattice energy.

  • The Risk: Different precursors lead to different polymorphs (e.g., Imatinib Alpha vs. Beta forms).

  • The Impact: While biochemical potency (Kd) remains theoretically identical once dissolved, the kinetic solubility differs. In cellular assays, the "metastable" form often dissolves faster, showing higher apparent potency than the thermodynamically stable form, which may precipitate in media.

Part 2: Comparative Analysis & Case Studies

Case Study A: Impact of Synthetic Route on Selectivity (Regioisomerism)

Scenario: Comparison of a Type I ATP-competitive inhibitor synthesized via two different precursor routes.

FeatureRoute A (Linear Synthesis)Route B (Convergent Synthesis)
Precursor 2,4-dichloro-pyrimidine4-chloro-2-(methylthio)pyrimidine
Dominant Impurity N2-isomer (Regioisomer) < 0.1% (High Specificity)
Purity (HPLC) 98.5% (Isomer co-elutes)99.8%
Apparent IC50 (Target) 12 nM45 nM
Off-Target Activity High (Due to isomer promiscuity)Low (True selectivity)
Conclusion False Positive Potency. The impurity is more potent than the drug.True Potency. Reliable for SAR.
Case Study B: Impact of Salt Precursor on Cellular Potency

Scenario: Imatinib Mesylate (Tyrosine Kinase Inhibitor) derived from different crystallization precursors.

FeatureForm Alpha (Metastable)Form Beta (Stable)
Crystallization Precursor Methanesulfonic acid in THF/Water Methanesulfonic acid in Methanol
Thermodynamics Higher Free EnergyLowest Free Energy
Aqueous Solubility ~1.5 mg/mL~0.8 mg/mL
Cellular IC50 (K562) 220 nM280 nM
Stability Hygroscopic (absorbs moisture)Non-hygroscopic
Recommendation Use for rapid in vitro screening.Use for in vivo formulation/long-term storage.
Visualization: The Precursor-to-Activity Workflow

The following diagram illustrates how precursor choice propagates errors into final assay data.

PrecursorImpact PrecursorA Precursor Route A (Linear) Synthesis Chemical Synthesis PrecursorA->Synthesis PrecursorB Precursor Route B (Convergent) PrecursorB->Synthesis Impurity Regioisomer Impurity (Hidden by LC-MS) Synthesis->Impurity Route A Risk PureDrug High Purity Inhibitor Synthesis->PureDrug Route B Assay Kinase Assay (Biochemical) Impurity->Assay High Affinity Binding PureDrug->Assay ResultFalse False Potency (IC50 Shift) Assay->ResultFalse Interference ResultTrue True Potency (Reliable SAR) Assay->ResultTrue

Caption: Workflow demonstrating how synthetic precursors introduce hidden regioisomers that skew IC50 data.

Part 3: Experimental Protocols for Validation

To ensure your kinase inhibitor data is not an artifact of the precursor, use these self-validating protocols.

Protocol 1: Differential Solubility & Activity Assay

Purpose: To determine if activity differences are due to intrinsic potency or precursor-dependent solubility (Polymorph/Salt effect).

  • Preparation:

    • Prepare 10 mM stock solutions of Inhibitor Batch A (Precursor X) and Batch B (Precursor Y) in 100% DMSO.

    • Critical Step: Sonicate for 20 minutes to ensure complete dissolution of thermodynamic polymorphs.

  • Dilution Series:

    • Perform a 1:3 serial dilution in assay buffer (not DMSO) to challenge solubility.

    • Incubate diluted samples for 1 hour at RT before adding the enzyme.

  • Centrifugation (The Filter):

    • Centrifuge the diluted plates at 3000 x g for 10 minutes.

    • Transfer the supernatant to the assay plate.

  • Readout:

    • Run standard FRET/TR-FRET kinase assay.

    • Interpretation: If Batch A loses potency after centrifugation compared to Batch B, the "activity" was actually a suspension of micro-crystals (Precursor/Salt artifact), not true inhibition.

Protocol 2: Orthogonal Purity Check (qNMR)

Purpose: Detect regioisomers from synthetic precursors that HPLC misses.

  • Solvent: Dissolve 5 mg of inhibitor in DMSO-d6.

  • Acquisition: Acquire 1H NMR with sufficient scans (ns=64) to detect 1% impurities.

  • Analysis: Focus on the aromatic region (6.0 - 9.0 ppm).

    • Look for "shadow peaks" or split signals in the symmetry of the pyrimidine/quinazoline ring.

    • Validation: If integrals do not match the expected proton count exactly, reject the batch for biological testing.

Part 4: Decision Framework

Use this logic flow to select the correct inhibitor grade based on your development stage.

DecisionTree Start Select Inhibitor Source Check1 Is Structural Data (NMR) Available? Start->Check1 Check2 Check Synthetic Route Check1->Check2 Yes Action1 Perform qNMR & Solubility Test Check1->Action1 No RouteA Linear Route (High Risk) Check2->RouteA RouteB Convergent Route (Low Risk) Check2->RouteB RouteA->Action1 Action2 Proceed to Screening RouteB->Action2 Action1->Start Fails (Reject) Action1->Action2 Passes

Caption: Decision tree for validating kinase inhibitors based on precursor origin and available data.

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation. Link

  • Szeląg, A., et al. (2025). Compatibility Studies of Different Crystal Forms of Imatinib Mesylate with Pharmaceutical Excipients.[2][3][4] National Institutes of Health (PMC). Link(Note: Representative link for Imatinib polymorph data)

  • Williams, H.D., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations.[5][6][7] Molecular Pharmaceutics. Link

  • Zhuang, L., et al. (2011). Impact of impurities on IC50 values of P450 inhibitors.[8] Bentham Science. Link

Sources

Validation

A Comparative Guide to Analytical Methods for the Quality Control of 5-Bromo-6-chloro-4-methylpyridin-3-amine

Introduction In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the quality of intermediate compounds is not merely a checkpoint but the very foundation of the final product's safety, efficacy, and sta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the quality of intermediate compounds is not merely a checkpoint but the very foundation of the final product's safety, efficacy, and stability. 5-Bromo-6-chloro-4-methylpyridin-3-amine is a key substituted pyridine intermediate whose structural integrity and purity are paramount. The presence of impurities, even in trace amounts, can have significant downstream effects, potentially leading to unwanted side reactions, reduced yield, and the formation of toxic byproducts in the final API.[1]

This guide provides an in-depth comparison of the primary analytical methodologies for the comprehensive quality control (QC) of 5-Bromo-6-chloro-4-methylpyridin-3-amine. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind methodological choices. We will explore how chromatographic and spectroscopic techniques are synergistically employed to build a robust, self-validating QC strategy that ensures every batch of this critical intermediate meets the stringent requirements of pharmaceutical development. This integrated approach is essential for guaranteeing data integrity and regulatory compliance.[1]

The following diagram illustrates a typical integrated workflow for the quality control of a pharmaceutical intermediate like 5-Bromo-6-chloro-4-methylpyridin-3-amine.

QC_Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Core Analytical Testing cluster_2 Data Review & Disposition raw_material Incoming Batch of 5-Bromo-6-chloro-4-methylpyridin-3-amine visual_inspection Visual Inspection (Appearance, Color) raw_material->visual_inspection hplc HPLC (Purity, Assay, Impurity Profile) visual_inspection->hplc gc GC (Residual Solvents, Volatile Impurities) visual_inspection->gc spectroscopy Spectroscopic ID (MS, NMR) visual_inspection->spectroscopy elemental Elemental Analysis (Trace Metals, Composition) visual_inspection->elemental data_review Data Review vs. Specification hplc->data_review gc->data_review spectroscopy->data_review elemental->data_review disposition Batch Release / Reject data_review->disposition

Caption: Integrated workflow for quality control testing.

Chromatographic Techniques: The Workhorse for Purity and Impurity Assessment

Chromatographic methods are indispensable for separating the main compound from process-related impurities and degradation products. The choice between liquid and gas chromatography hinges on the analyte's physicochemical properties.

High-Performance Liquid Chromatography (HPLC)

For substituted pyridines like 5-Bromo-6-chloro-4-methylpyridin-3-amine, which possess moderate polarity and are non-volatile, Reversed-Phase HPLC (RP-HPLC) is unequivocally the gold standard for purity and assay determination.[2] Its high resolving power, robustness, and quantitative accuracy make it ideal for routine QC environments.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is the preferred choice. Its non-polar nature provides effective retention for the moderately polar pyridine ring, allowing for excellent separation from both more polar and less polar impurities.

  • Mobile Phase: A gradient elution using an acidified aqueous phase (e.g., 0.1% phosphoric or formic acid in water) and an organic modifier (typically acetonitrile or methanol) is employed. The acidic pH is critical; it protonates the basic nitrogen of the pyridine ring and the primary amine, preventing peak tailing and ensuring sharp, symmetrical peaks. Acetonitrile is often favored over methanol due to its lower viscosity and stronger elution strength for many organic molecules.[3]

  • Detection: The conjugated pyridine ring system contains a strong chromophore, making UV detection highly effective. A wavelength of approximately 254 nm is a common starting point, though a full UV scan should be performed to determine the wavelength of maximum absorbance for optimal sensitivity.[4]

This protocol is designed to be self-validating through the inclusion of rigorous system suitability tests (SST), as mandated by ICH guidelines, to ensure the analytical system is performing correctly before sample analysis.[2][5]

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of 5-Bromo-6-chloro-4-methylpyridin-3-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • System Suitability Testing (SST):

    • Inject the standard solution in five replicate injections.

    • Acceptance Criteria:

      • The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%.

      • The tailing factor (asymmetry factor) for the main peak should be between 0.8 and 1.5.

      • The number of theoretical plates should be ≥ 2000.

    • Rationale: Meeting these criteria demonstrates that the system has adequate precision, peak shape, and efficiency for the analysis.

  • Analysis:

    • Once SST criteria are met, inject the sample solution.

    • Calculate the percentage purity using the area normalization method. Identify and quantify any impurities against the main peak or by using a relative response factor if known.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[6] It is not the primary choice for purity analysis of 5-Bromo-6-chloro-4-methylpyridin-3-amine due to the compound's polarity and relatively high boiling point, which can lead to peak broadening and potential degradation in the hot injection port. However, GC excels in a crucial, complementary role: the analysis of residual solvents (per ICH Q3C) and other volatile organic impurities.

Comparison with HPLC:

  • HPLC: Superior for non-volatile analytes, offering high-resolution separation of the main compound and structurally similar impurities without the need for high temperatures.[7]

  • GC: The preferred method for volatile impurities (e.g., solvents from the synthesis like Toluene, THF, or Methanol) due to its high sensitivity and efficient separation of these components.[8] For polar analytes, GC analysis can sometimes require a derivatization step to increase volatility and thermal stability, which adds complexity and potential for error.[9]

A typical setup for residual solvent analysis would involve headspace GC with a flame ionization detector (FID), which provides excellent sensitivity for organic solvents.

Spectroscopic Techniques: Unambiguous Structural Confirmation

While chromatography quantifies what is present and in what amount, spectroscopy confirms the identity and structure of the molecules.

Mass Spectrometry (MS)

MS is a destructive technique that provides two invaluable pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern.[10] For a halogenated compound like 5-Bromo-6-chloro-4-methylpyridin-3-amine, MS is exceptionally powerful due to the characteristic isotopic patterns of bromine and chlorine.[11]

The Isotopic Signature: A Definitive Fingerprint

  • Chlorine: Has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This results in an "M" peak and an "M+2" peak with a 3:1 intensity ratio for any fragment containing one chlorine atom.[12]

  • Bromine: Has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. This results in an "M" peak and an "M+2" peak of nearly equal intensity for any fragment containing one bromine atom.[13]

For 5-Bromo-6-chloro-4-methylpyridin-3-amine (C₆H₅BrClN₃), the combination of these isotopes creates a unique cluster of peaks for the molecular ion, which is a highly specific confirmation of its elemental composition. The expected pattern would show peaks at M, M+2, and M+4, with a characteristic intensity ratio, providing unambiguous evidence for the presence of one bromine and one chlorine atom.

MS_Workflow sample Sample Introduction (e.g., via LC or GC) ionization Ionization (e.g., ESI, EI) sample->ionization mass_analyzer Mass Analyzer (e.g., Quadrupole, TOF) ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum (Isotopic Pattern Analysis) detector->spectrum

Caption: General workflow of a mass spectrometry experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for the structural elucidation of organic molecules.[14] While HPLC and MS can suggest purity and elemental composition, only NMR can map out the precise connectivity of atoms, confirming that the correct isomer has been synthesized.[15][16]

Expert Interpretation:

  • ¹H NMR: Would be used to identify all unique protons in the molecule. For 5-Bromo-6-chloro-4-methylpyridin-3-amine, one would expect to see distinct signals for the aromatic proton, the methyl group protons, and the amine protons. Their chemical shifts and coupling patterns would provide information about their electronic environment and neighboring atoms.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.

  • 2D NMR (COSY, HSQC, HMBC): These advanced experiments are used to establish the complete molecular framework. For instance, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between protons and carbons that are 2-3 bonds away, definitively confirming the substitution pattern on the pyridine ring and leaving no ambiguity about the compound's isomeric identity.[16]

Elemental Analysis: Foundational Purity and Impurity Control

Elemental analysis serves two key quality control functions: confirming the bulk elemental composition and quantifying trace elemental impurities.

  • Combustion Analysis: This classic technique provides the percentage of Carbon, Hydrogen, and Nitrogen (%CHN) in the sample. The experimental results must match the theoretical values calculated from the molecular formula (C₆H₅BrClN₃) within a narrow margin (typically ±0.4%), confirming the overall purity and correctness of the empirical formula.

  • Inductively Coupled Plasma (ICP) Spectroscopy: The control of elemental impurities in pharmaceutical manufacturing is a major regulatory focus, as outlined in the ICH Q3D guideline.[17] Techniques like ICP-MS or ICP-OES are used to detect and quantify potentially toxic trace metals that may have been introduced from catalysts, reagents, or manufacturing equipment.[18][19] This analysis is critical for ensuring the safety of the final drug product.[20]

Comparative Summary of Analytical Methods

The following table provides a comparative overview of the discussed analytical techniques for the quality control of 5-Bromo-6-chloro-4-methylpyridin-3-amine.

Technique Primary Purpose Strengths Limitations
HPLC Purity, Assay, Impurity QuantificationHigh resolution, quantitative, robust, widely applicable.[2]Not suitable for volatile compounds; requires reference standards for absolute quantification.
GC Residual Solvents, Volatile ImpuritiesHigh sensitivity for volatile compounds.[8]Not ideal for non-volatile or thermally labile compounds like the target analyte; may require derivatization.[7]
MS Molecular Weight Confirmation, Impurity IDHigh sensitivity, provides molecular weight, characteristic isotopic patterns for halogens.[11][13]Does not distinguish between isomers; fragmentation can be complex.
NMR Unambiguous Structure ElucidationProvides complete structural map, definitive for isomer identification.[14][16]Lower sensitivity than MS, requires higher sample amounts, more complex data interpretation.
Elemental Analysis Elemental Composition, Trace Metal ImpuritiesConfirms empirical formula, essential for ICH Q3D compliance.[17][18]Provides no structural information on organic impurities; measures total elemental content.

Conclusion: An Integrated Strategy for Quality Assurance

The quality control of 5-Bromo-6-chloro-4-methylpyridin-3-amine cannot be assured by a single analytical technique. Instead, a multi-faceted, orthogonal approach is required, where each method provides a unique and complementary piece of the quality puzzle.

  • HPLC serves as the primary tool for routine purity and assay testing.

  • GC is employed to control volatile impurities and residual solvents.

  • MS and NMR are used in concert for definitive structural confirmation, especially during process development, reference standard characterization, and investigation of unknown impurities.

  • Elemental Analysis provides foundational confirmation of the molecule's composition and ensures compliance with modern safety standards regarding trace metal contaminants.

By integrating these self-validating and scientifically sound methodologies, researchers and drug developers can build a comprehensive quality control strategy. This ensures that this critical intermediate is of the highest quality, thereby safeguarding the integrity of the entire drug manufacturing process and, ultimately, protecting patient health. The validation of these analytical procedures should always be performed in accordance with the principles outlined in ICH guidelines Q2(R2) and Q14 to ensure global regulatory acceptance.[21][22][23]

References

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. Available from: [Link]

  • OSHA. Pyridine (Method PV2295). Available from: [Link]

  • Al-Masoudi, N. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available from: [Link]

  • PubChem. 3-Bromo-5-chloro-4-methylpyridine. Available from: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • Taylor & Francis Online. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available from: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available from: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • Pearson. The molecule that gave the mass spectrum shown here contains a halogen. Available from: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2671-2688. Available from: [Link]

  • Protheragen. Five Key Elements of Pharmaceutical Intermediate Quality Control. Available from: [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Wolan, D. W., et al. (2023). Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. Journal of the American Chemical Society. Available from: [Link]

  • YouTube. Applications of PMR in structural elucidation of simple (CHE). Available from: [Link]

  • National Center for Biotechnology Information. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Medistri. (2022). Elemental and Trace Metal Analysis for Pharmaceuticals. Available from: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • PPGFARMA. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Available from: [Link]

  • Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Available from: [Link]

  • University of California, Davis. General HPLC Methods. Available from: [Link]

  • YouTube. Mass Spec 3f Halogenoalkanes. Available from: [Link]

  • University of Nebraska-Lincoln. Introduction to NMR and Its Application in Metabolite Structure Determination. Available from: [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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5-Bromo-6-chloro-4-methylpyridin-3-amine
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5-Bromo-6-chloro-4-methylpyridin-3-amine
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